molecular formula C11H11NO2 B12949546 5-Methoxy-2-(3-oxopropyl)-benzonitrile

5-Methoxy-2-(3-oxopropyl)-benzonitrile

Cat. No.: B12949546
M. Wt: 189.21 g/mol
InChI Key: VRIKOBUASLFUJY-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-oxopropyl)-benzonitrile is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-methoxy-2-(3-oxopropyl)benzonitrile

InChI

InChI=1S/C11H11NO2/c1-14-11-5-4-9(3-2-6-13)10(7-11)8-12/h4-7H,2-3H2,1H3

InChI Key

VRIKOBUASLFUJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCC=O)C#N

Origin of Product

United States

Foundational & Exploratory

5-Methoxy-2-(3-oxopropyl)-benzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Methoxy-2-(3-oxopropyl)-benzonitrile: Structure, Properties, and Synthetic Considerations

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile, a substituted benzonitrile with potential applications in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to predict its chemical properties, propose a viable synthetic pathway, and outline appropriate analytical characterization techniques. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

5-Methoxy-2-(3-oxopropyl)-benzonitrile is an aromatic organic compound. Its structure is characterized by a central benzene ring substituted with a nitrile (-C≡N) group, a methoxy (-OCH₃) group, and a 3-oxopropyl (-CH₂CH₂CHO) group.

The IUPAC name for this compound is 5-methoxy-2-(3-oxopropyl)benzonitrile . The numbering of the benzene ring places the nitrile group at position 1, the 3-oxopropyl group at position 2, and the methoxy group at position 5.

Key Structural Features:

  • Benzonitrile Core: The benzonitrile unit consists of a benzene ring with a cyano group. This functional group is a versatile precursor in organic synthesis.[1][2]

  • Methoxy Group: The electron-donating methoxy group at position 5 influences the electronic properties of the aromatic ring.

  • 3-Oxopropyl Group: This substituent, an aliphatic aldehyde, introduces a reactive site for various chemical transformations.

Below is a 2D representation of the chemical structure:

Caption: Chemical structure of 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Physicochemical Properties (Predicted)

PropertyPredicted ValueRationale/Reference Compound
Molecular Formula C₁₁H₁₁NO₂Based on atom count from the structure.
Molecular Weight 189.21 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidBenzonitrile is a colorless liquid.[2] Substituted benzonitriles can be solids.[5]
Boiling Point > 200 °C at 760 mmHgHigher than benzonitrile (191°C) due to increased molecular weight and polarity.[2]
Solubility Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water.The aromatic ring and alkyl chain contribute to hydrophobicity, while the nitrile and aldehyde groups add some polarity.
pKa Not applicable (no acidic protons)The molecule lacks readily ionizable protons.

Reactivity and Synthetic Utility

The chemical reactivity of 5-Methoxy-2-(3-oxopropyl)-benzonitrile is dictated by its three primary functional groups: the nitrile, the aldehyde, and the substituted aromatic ring.

3.1. Reactions of the Nitrile Group

The cyano group is a versatile functional handle for a variety of chemical transformations:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methoxy-2-(3-oxopropyl)benzoic acid, or the amide as an intermediate.

  • Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding [5-methoxy-2-(3-oxopropyl)phenyl]methanamine.

  • Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

3.2. Reactions of the Aldehyde Group

The 3-oxopropyl group contains a terminal aldehyde, which is a highly reactive functional group:

  • Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent, which would yield 3-(2-cyano-4-methoxyphenyl)propanoic acid.

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol with mild reducing agents such as sodium borohydride (NaBH₄), affording 5-methoxy-2-(3-hydroxypropyl)benzonitrile.

  • Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, including Grignard reagents, organolithiums, and cyanide, to form secondary alcohols or cyanohydrins.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) will produce a secondary or tertiary amine.

  • Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction.

3.3. Reactions of the Aromatic Ring

The methoxy group is an activating, ortho-para directing group, while the nitrile and 3-oxopropyl groups are deactivating, meta-directing groups. The overall substitution pattern will depend on the reaction conditions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, are likely to occur at the positions ortho and para to the activating methoxy group.

Proposed Synthetic Pathway

A plausible synthetic route to 5-Methoxy-2-(3-oxopropyl)-benzonitrile can be envisioned starting from a commercially available substituted benzonitrile. The following diagram outlines a potential multi-step synthesis.

Synthesis cluster_step1 Step 1: Allylation cluster_step2 Step 2: Isomerization (Hypothetical) cluster_step3 Step 3: Dihydroxylation cluster_step4 Step 4: Oxidative Cleavage A 2-Bromo-5-methoxybenzonitrile B Intermediate Allyl Benzonitrile A->B Allyl-Grignard or Allylboronic acid, Pd catalyst (Suzuki Coupling) C 5-Methoxy-2-(prop-2-en-1-yl)benzonitrile B->C D 5-Methoxy-2-(2,3-dihydroxypropyl)benzonitrile C->D OsO4, NMO E 5-Methoxy-2-(3-oxopropyl)-benzonitrile D->E NaIO4

Caption: Proposed synthetic workflow for 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Allyl-5-methoxybenzonitrile

  • To a solution of 2-bromo-5-methoxybenzonitrile in a suitable solvent (e.g., THF/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Add allylboronic acid pinacol ester.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 2-allyl-5-methoxybenzonitrile.

Step 2: Oxidative Cleavage to form the Aldehyde

  • Dissolve the 2-allyl-5-methoxybenzonitrile in a mixture of THF and water.

  • Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of N-methylmorpholine N-oxide (NMO) to form the diol.

  • After the dihydroxylation is complete, add sodium periodate (NaIO₄) to cleave the diol.

  • Stir the reaction at room temperature until the diol is consumed.

  • Extract the product with an organic solvent and purify by column chromatography to obtain 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Analytical Characterization

The identity and purity of the synthesized 5-Methoxy-2-(3-oxopropyl)-benzonitrile would be confirmed using standard analytical techniques. Predicted spectroscopic data can serve as a guide for these analyses.[6][7]

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the 3-oxopropyl group. The aldehyde proton should appear as a triplet at approximately 9.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon (around 118 ppm), the aldehyde carbonyl carbon (around 200 ppm), the aromatic carbons, and the methoxy carbon (around 55-60 ppm).[6]

5.2. Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the key functional groups:

  • C≡N stretch: A strong, sharp peak around 2220-2230 cm⁻¹.[6]

  • C=O stretch (aldehyde): A strong peak around 1720-1740 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C-O stretch (methoxy): A peak in the region of 1000-1300 cm⁻¹.

5.3. Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 189.21. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) or the entire propionaldehyde side chain.

Potential Applications

While specific applications for 5-Methoxy-2-(3-oxopropyl)-benzonitrile have not been reported, its structural motifs suggest potential utility in several areas of chemical and pharmaceutical research. Benzonitrile derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][8] The presence of a reactive aldehyde group allows for its use as a building block in the construction of more complex molecules, including heterocyclic compounds and polymers. Furthermore, some benzonitrile derivatives have shown interesting photophysical properties, suggesting potential applications in materials science as organic light-emitting diode (OLED) materials.[9]

Safety and Handling

Specific toxicity data for 5-Methoxy-2-(3-oxopropyl)-benzonitrile is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood.[3][5][10][11][12] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Benzonitrile itself is harmful if swallowed or in contact with skin.[10][11][12]

Conclusion

5-Methoxy-2-(3-oxopropyl)-benzonitrile is a molecule with significant potential for synthetic applications due to its trifunctional nature. This guide provides a foundational understanding of its structure, predicted properties, and a feasible synthetic approach. The reactive aldehyde and versatile nitrile group make it a valuable building block for the synthesis of novel compounds in medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate its properties and explore its potential applications.

References

  • PubChem. (n.d.). 2-Methyl-5-(2-methyl-3-oxopropyl)benzonitrile. Retrieved from [Link]

  • ChemSynthesis. (2025). 5-methoxy-2-[(2E)-3-(methylsulfanyl)-2-propenyl]benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)-2-methoxybenzonitrile. Retrieved from [Link]

  • Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201.
  • Niknam, E., Panahi, F., & Khazaei, A. (2022).
  • Alzchem Group. (n.d.). 3-Methoxybenzonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • Google Patents. (2014). CN103804235A - Preparation method of o-methoxybenzonitrile.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
  • Chem Service. (2015). SAFETY DATA SHEET: Benzonitrile. Retrieved from [Link]

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
  • NIST. (n.d.). Benzonitrile, 2-hydroxy-. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chemical Informatics: Navigating Synonym Searches for Complex Intermediates A Case Study on 3-(2-Cyano-4-methoxyphenyl)propanal

Executive Summary

In modern drug development, researchers frequently encounter the "dark matter" of chemical space—highly specific intermediates that lack standardized trivial names and evade simple literature searches. Relying on a single nomenclature string to establish prior art, patent landscaping, or synthesis routes is a critical failure point[1].

As an application scientist, I approach chemical retrieval not as a text-matching exercise, but as a topological mapping problem. This whitepaper utilizes 3-(2-Cyano-4-methoxyphenyl)propanal as a model intermediate to demonstrate a self-validating, algorithmically driven synonym and structural search protocol. By transitioning from subjective nomenclature to machine-readable identifiers, researchers can eliminate false negatives in their discovery pipelines[2].

Deconstructing the Target Molecule: The Causality of Nomenclature

The fundamental flaw in text-based chemical searching is that the International Union of Pure and Applied Chemistry (IUPAC) rules allow for multiple valid names depending on which functional group is prioritized as the parent structure.

Let us deconstruct 3-(2-Cyano-4-methoxyphenyl)propanal:

  • Core: A 3-carbon aldehyde chain (propanal / propionaldehyde).

  • Substituent: A phenyl ring attached at position 3 of the chain.

  • Ring Modifications: A cyano group (-C#N) at position 2, and a methoxy group (-OCH3) at position 4.

Depending on the database indexer or the patent attorney who drafted the claim, this exact same molecule could be legally and scientifically registered under entirely different names. To circumvent this, we must generate a matrix of synonymous terms and their digital representations.

Table 1: Synonym Matrix and Search Utility
Synonym / Digital IdentifierTypeSearch Utility & Causality
3-(2-Cyano-4-methoxyphenyl)propanal Standard IUPACHigh for exact literature matches; low for patents due to strict formatting.
2-(3-oxopropyl)-5-methoxybenzonitrile Systematic AlternativeHigh for databases prioritizing the nitrile group as the parent structure.
3-(2-cyano-4-methoxyphenyl)propionaldehyde Trivial DerivativeUseful for older, legacy literature and historical synthesis routes.
O=CCCc1c(C#N)cc(OC)cc1SMILES StringEssential for algorithmic substructure and 2D similarity searches[3].
InChIKey=...(Generated from SMILES)Cryptographic HashGuarantees a 1:1 exact match across disparate databases, eliminating naming bias[3].

Mechanistic Workflow for Chemical Retrieval

To systematically capture all literature and patent data for this intermediate, we must employ a multi-tiered cheminformatics workflow. The logic flows from exact deterministic matching to probabilistic similarity searching.

G A Input Molecule: 3-(2-Cyano-4-methoxyphenyl)propanal B SMILES / InChI Generation (Algorithmic Translation) A->B C Exact Match Query (InChIKey Hash) B->C D Similarity Search (Tanimoto Coefficient > 0.65) B->D E Substructure Search (Markush Structures) B->E F Patent Databases (USPTO, WIPO) C->F G Literature Databases (PubChem, SciFinder) C->G D->F D->G E->F E->G

Fig 1: Cheminformatics workflow for synonym and structural similarity searching.

The Self-Validating Cheminformatics Protocol

To ensure trustworthiness and reproducibility, the following step-by-step protocol must be executed. This system is self-validating: the output of the structural translation mathematically dictates the downstream database queries, removing human nomenclature bias.

Step 1: Structural Translation & Validation

  • Input the primary IUPAC name into a chemical drawing tool (e.g., ChemDraw) or a programmatic toolkit (e.g., RDKit).

  • Export the canonical SMILES string: O=CCCc1c(C#N)cc(OC)cc1.

  • Causality: SMILES provides a standardized topological graph that computers can parse natively, bypassing the dialectal variations of human language[3].

Step 2: Hash Generation

  • Convert the SMILES to an InChI string, and subsequently to an InChIKey.

  • Causality: SMILES strings can vary depending on which atom the algorithm starts on (non-canonical SMILES). The InChIKey is a standardized 27-character hash that guarantees an exact match across databases[3].

Step 3: Programmatic Database Execution (Exact Match)

  • Utilize the PubChemR package in R or PubChempy in Python for automated retrieval[4].

  • Execute the function get_compounds(identifier = "YOUR_INCHIKEY", namespace = "inchikey") to retrieve all associated Compound IDs (CIDs) and registered synonyms.

Step 4: 2D Fingerprint Similarity Search

  • Generate Morgan circular fingerprints (radius 2) for the target SMILES[5].

  • Query chemical repositories using the Tanimoto coefficient (

    
    ) to measure the ratio of intersecting substructures against the total substructures[6][7].
    
Table 2: Tanimoto Coefficient ( ) Thresholds and Search Causality
ThresholdSearch ObjectiveCausality / Rationale

Exact MatchValidates identical 2D molecular fingerprints.

Biological SimilarityThe "mythical" threshold where compounds are statistically highly likely to share the same protein target or biological activity[8].

Scaffold HoppingCaptures broader structural analogs and Markush claims in patent literature; critical for finding novel intermediates[8].

Step 5: Substructure Patent Query (Markush Claims)

  • Strip the propanal group from the SMILES to isolate the 2-cyano-4-methoxyphenyl core.

  • Execute a substructure search in WIPO/USPTO databases.

  • Causality: In pharmaceutical patents, specific intermediates are rarely named explicitly. Instead, they are claimed as generic Markush structures (e.g., "where R1 is a substituted benzonitrile"). Searching by the core substructure ensures you capture the legal IP space surrounding the molecule.

Conclusion

Searching for complex chemical intermediates like 3-(2-Cyano-4-methoxyphenyl)propanal requires moving beyond basic text queries. By deconstructing the molecule into its topological data (SMILES/InChI) and applying targeted Tanimoto similarity thresholds, drug development professionals can build a comprehensive, self-validating map of a compound's literature and patent landscape.

References

  • Chemical Similarity Search - RCSB PDB Research Collaboratory for Structural Bioinformatics (RCSB). URL:[Link]

  • Similarity-Based Virtual Screening Using 2D Fingerprints White Rose Research Online / Drug Discovery Today. URL: [Link]

  • Rapid Identification of Potential Drug Candidates from Multi-Million Compounds' Repositories. Combination of 2D Similarity Search with 3D Ligand/Structure Based Methods and In Vitro Screening National Center for Biotechnology Information (PMC). URL:[Link]

  • Chemical Similarity Search in MongoDB Matt Swain - Cheminformatics Blog. URL:[Link]

  • Drug nomenclature Wikipedia, The Free Encyclopedia. URL:[Link]

  • Nomenclature Of Organic Compounds: Universal Communication State Secretariat for the Environment (SEMA). URL: [Link]

  • From intuition to AI: evolution of small molecule representations in drug discovery National Center for Biotechnology Information (PMC). URL:[Link]

  • Chemputation and the Standardization of Chemical Informatics National Center for Biotechnology Information (PMC). URL:[Link]

  • PubChemR: An R Package for Accessing Chemical Data from PubChem The R Journal. URL:[Link]

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An In-Depth Technical Guide to 5-Methoxy-2-(3-oxopropyl)-benzonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 5-Methoxy-2-(3-oxopropyl)-benzonitrile, a compound of interest in medicinal chemistry and drug discovery. Due to its unique combination of a methoxy group, a benzonitrile moiety, and an aliphatic aldehyde, this molecule presents a versatile scaffold for the synthesis of novel therapeutic agents. This document will cover its structural features, predicted physicochemical and spectroscopic properties, a plausible synthetic route with detailed protocols, and potential applications in drug development. The guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering expert insights into the rationale behind its synthesis and potential utility.

Section 1: Introduction to 5-Methoxy-2-(3-oxopropyl)-benzonitrile

Systematic Name and Structure

The systematic IUPAC name for the compound is 5-Methoxy-2-(3-oxopropyl)-benzonitrile . Its chemical structure consists of a benzene ring substituted with a methoxy group at the 5-position, a nitrile group at the 1-position, and a 3-oxopropyl group at the 2-position.

Significance of the Constituent Moieties in Medicinal Chemistry

The structural features of 5-Methoxy-2-(3-oxopropyl)-benzonitrile make it a molecule of significant interest in drug design.

  • Benzonitrile: The benzonitrile group is a key structural motif in numerous pharmaceuticals. The nitrile group is a versatile functional group that can participate in various chemical transformations to build more complex molecular architectures.[1] It can also act as a bioisostere for other functional groups and contribute to the modulation of a drug's physicochemical properties and metabolic stability.[2]

  • Methoxy Group: The methoxy group is prevalent in many approved drugs and natural products.[3] It can influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[4][5] The methoxy group can also enhance binding affinity to biological targets through hydrogen bonding and other non-covalent interactions.[3]

  • Oxopropyl (Aldehyde) Group: The aldehyde functionality is a reactive handle that can be used to introduce a wide range of other functional groups or to construct heterocyclic rings. Aldehydes are important intermediates in the synthesis of many organic compounds.[6]

Section 2: Physicochemical and Spectroscopic Properties (Predicted)

The physicochemical properties of 5-Methoxy-2-(3-oxopropyl)-benzonitrile can be predicted based on the properties of structurally related molecules such as 2-methoxybenzonitrile, 3-methoxybenzonitrile, and 4-methoxybenzonitrile.[7][8][9][10]

PropertyPredicted Value
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Boiling Point > 250 °C (estimated)
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol); sparingly soluble in water
LogP ~2.0 (estimated)
Predicted Spectroscopic Data

The expected spectroscopic data for 5-Methoxy-2-(3-oxopropyl)-benzonitrile are as follows:

  • ¹H NMR:

    • Aromatic protons: Signals in the range of 7.0-7.5 ppm.

    • Methoxy protons: A singlet around 3.8 ppm.

    • Aldehyde proton: A triplet around 9.8 ppm.

    • Propyl chain protons: Signals in the range of 2.8-3.2 ppm.

  • ¹³C NMR:

    • Nitrile carbon: A signal around 118 ppm.

    • Aldehyde carbonyl carbon: A signal around 200 ppm.

    • Aromatic carbons: Signals in the range of 110-160 ppm.

    • Methoxy carbon: A signal around 55 ppm.

    • Propyl chain carbons: Signals in the range of 25-45 ppm.

  • Infrared (IR) Spectroscopy:

    • Nitrile (C≡N) stretch: A sharp absorption band around 2220-2240 cm⁻¹.

    • Aldehyde (C=O) stretch: A strong absorption band around 1720-1740 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

    • C-O stretch (methoxy): A band around 1250 cm⁻¹.

Section 3: Proposed Synthesis Pathway

A plausible synthetic route for 5-Methoxy-2-(3-oxopropyl)-benzonitrile can be designed using a retrosynthetic approach.[11]

Retrosynthetic Analysis

G target 5-Methoxy-2-(3-oxopropyl)-benzonitrile intermediate1 Protected Aldehyde Intermediate target->intermediate1 Functional Group Interconversion (Aldehyde Protection) intermediate2 2-Bromo-5-methoxybenzonitrile intermediate1->intermediate2 Cross-Coupling Reaction intermediate4 Acrolein Acetal intermediate1->intermediate4 intermediate3 3-Bromo-4-aminotoluene intermediate2->intermediate3 Sandmeyer Reaction

Caption: Retrosynthetic analysis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Forward Synthesis Protocol

The proposed forward synthesis involves a multi-step sequence starting from commercially available materials.

Step 1: Synthesis of 2-Bromo-5-methoxybenzonitrile

This intermediate can be prepared from 3-bromo-4-aminotoluene via a Sandmeyer reaction. The amino group is first diazotized with sodium nitrite and a strong acid, followed by reaction with a cyanide salt (e.g., copper(I) cyanide) to introduce the nitrile group.

Step 2: Protection of Acrolein

The reactive aldehyde group of acrolein is protected as an acetal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst to form 2-vinyl-1,3-dioxolane.

Step 3: Cross-Coupling Reaction

A palladium-catalyzed cross-coupling reaction, such as a Heck reaction, can be employed to couple 2-bromo-5-methoxybenzonitrile with the protected acrolein derivative.

Step 4: Deprotection of the Aldehyde

The protecting group is removed by acid-catalyzed hydrolysis to regenerate the aldehyde functionality, yielding the final product, 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Experimental Workflow

G start 2-Bromo-5-methoxybenzonitrile + Protected Acrolein step1 Heck Coupling (Pd catalyst, base) start->step1 intermediate Coupled Intermediate step1->intermediate step2 Acid Hydrolysis (Deprotection) intermediate->step2 product 5-Methoxy-2-(3-oxopropyl)-benzonitrile step2->product

Caption: Proposed workflow for the synthesis of the target compound.

Section 4: Potential Applications in Drug Discovery and Research

The unique combination of functional groups in 5-Methoxy-2-(3-oxopropyl)-benzonitrile makes it a valuable building block for the synthesis of diverse chemical libraries for drug screening.

Role as a Building Block for Heterocyclic Scaffolds

The aldehyde and nitrile groups can participate in a variety of cyclization reactions to form a wide range of heterocyclic compounds, which are prevalent in many drug molecules. For instance, the aldehyde can react with amines to form imines, which can then undergo further reactions to form nitrogen-containing heterocycles.

Potential as a Pharmacophore in Target-Based Drug Design

The methoxy and nitrile groups can act as key pharmacophoric elements, engaging in specific interactions with biological targets. The methoxy group can serve as a hydrogen bond acceptor, while the nitrile group can participate in dipole-dipole interactions or act as a hydrogen bond acceptor.[2][3]

Potential Pharmacophoric Interactions

G cluster_molecule 5-Methoxy-2-(3-oxopropyl)-benzonitrile cluster_target Biological Target methoxy Methoxy (-OCH3) h_donor H-bond Donor methoxy->h_donor H-bond Acceptor nitrile Nitrile (-CN) nitrile->h_donor H-bond Acceptor aldehyde Aldehyde (-CHO) aldehyde->h_donor H-bond Acceptor h_acceptor H-bond Acceptor aldehyde->h_acceptor H-bond Acceptor hydrophobic_pocket Hydrophobic Pocket

Caption: Potential pharmacophoric interactions of the target molecule.

Section 5: Safety and Handling

As 5-Methoxy-2-(3-oxopropyl)-benzonitrile is a novel compound, a specific safety data sheet is not available. However, based on the functional groups present, the following precautions should be taken.

General Hazards
  • Aromatic Nitriles: Aromatic nitriles can be toxic if inhaled, ingested, or absorbed through the skin.[12]

  • Aldehydes: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[6] Lower molecular weight aldehydes are often flammable.[6]

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Handle as a potentially toxic substance.

First Aid Measures
  • In case of skin contact: Immediately wash with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Section 6: Conclusion

5-Methoxy-2-(3-oxopropyl)-benzonitrile is a promising, albeit currently uncharacterized, molecule with significant potential in the field of medicinal chemistry. Its unique structural features offer a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential roles in drug discovery. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this intriguing compound.

Section 7: References

  • 4-Methoxybenzonitrile - ChemBK. (2025, August 19). Retrieved from [Link]

  • Understanding 4-Methoxybenzonitrile: Properties, Synthesis, and Market Demand. (2026, February 27). Retrieved from [Link]

  • 4-Methoxybenzonitrile | CAS#:874-90-8. (2025, August 21). Chemsrc. Retrieved from [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter. Retrieved from [Link]

  • Appendix I - Hazards Of Functional Groups. (n.d.). Environment, Health and Safety. Retrieved from [Link]

  • Application of Nitrile in Drug Design. (n.d.). SIOC Journals. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998–4002. [Link]

  • Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.

  • Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone synthesis through S(N)Ar reaction of 2-halobenzonitriles with ketones followed by cyclization. The Journal of Organic Chemistry, 80(8), 3998–4002. [Link]

  • Zheng, Y., & Gong, Y. (2022). Retrosynthesis. Proceedings of the 1st International Conference on Food Science and Biotechnology (FSB 2022). [Link]

  • Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. Organic Chemistry Portal. Retrieved from [Link]

  • Bergeron, R. J., & Wiegand, J. (2003). Synthesis of benzonitriles from substituted benzaldehyde. Google Patents.

  • Working with Hazardous Chemicals. (2014). Organic Syntheses. Retrieved from [Link]

  • 2-DIMETHYLAMINOACETONITRILE. (n.d.). NJ.gov. Retrieved from [Link]

Sources

Technical Monograph: 2-(2-Formylethyl)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application of 2-(2-Formylethyl)-5-methoxybenzonitrile , a critical intermediate in the synthesis of dihydroquinolinone pharmacophores.

Executive Summary

2-(2-Formylethyl)-5-methoxybenzonitrile (IUPAC: 3-(2-cyano-4-methoxyphenyl)propanal) is a functionalized aromatic aldehyde used primarily as a high-value building block in pharmaceutical synthesis. Its structure—comprising a benzonitrile core substituted with a methoxy group and a reactive formylethyl side chain—makes it a strategic precursor for 6-methoxy-3,4-dihydroquinolin-2(1H)-one , the core scaffold of the antithrombotic drug Cilostazol and the antipsychotic Aripiprazole .

This guide provides a rigorous analysis of its molecular weight, synthetic pathways, and role in heterocyclic ring formation, designed for researchers optimizing drug substance manufacturing routes.

Physicochemical Profile

Molecular Weight & Formula

The precise molecular weight is critical for stoichiometry in multi-step convergent synthesis.

PropertyValueNotes
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight (Average) 189.21 g/mol Used for bulk calculations.
Monoisotopic Mass 189.0790 Da Used for High-Res Mass Spectrometry (HRMS).
Exact Mass 189.078979 Da
Structural Composition

The molecule consists of a benzene ring di-substituted at the 1,2,4 positions (relative to the nitrile at C1, the side chain is at C2, and methoxy at C5).

  • Core: Benzonitrile (C₆H₄CN)

  • Substituent 1 (C2): 2-Formylethyl group (–CH₂CH₂CHO). Note: This is a 3-carbon chain terminating in an aldehyde.

  • Substituent 2 (C5): Methoxy group (–OCH₃).

Theoretical Elemental Analysis

For purity validation via combustion analysis:

  • Carbon (C): 69.83%

  • Hydrogen (H): 5.86%

  • Nitrogen (N): 7.40%

  • Oxygen (O): 16.91%

Synthetic Utility & Pathway

The primary value of 2-(2-Formylethyl)-5-methoxybenzonitrile lies in its ability to undergo reductive cyclization or oxidative rearrangement to form bicyclic heterocycles.

Synthesis via Heck Coupling (Jeffery Conditions)

The most efficient modern route to this intermediate avoids the use of unstable alkyl halides, instead utilizing a Palladium-catalyzed Heck coupling between 2-bromo-5-methoxybenzonitrile and allyl alcohol . This reaction relies on the in situ isomerization of the initial enol product to the aldehyde.

Experimental Protocol (Self-Validating)

Reagents:

  • 2-Bromo-5-methoxybenzonitrile (1.0 equiv)

  • Allyl alcohol (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Base: NaHCO₃ or Et₃N (2.0 equiv)

  • Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Charge: In a flame-dried Schlenk flask, dissolve 2-bromo-5-methoxybenzonitrile in DMF (0.5 M concentration).

  • Catalyst Addition: Add Pd(OAc)₂ and the base under an inert atmosphere (Nitrogen/Argon).

  • Coupling: Add allyl alcohol via syringe. Heat the mixture to 80°C.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting bromide (Rf ~0.6) will disappear, replaced by the aldehyde (Rf ~0.4, stains orange with DNP).

  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine to remove DMF.

  • Purification: Flash chromatography on silica gel. Note: Aldehydes are prone to oxidation; store under inert gas at -20°C.

Mechanism of Action: The "Chain Walking" Isomerization

The Heck reaction initially forms an allylic alcohol. However, under the reaction conditions, the Palladium hydride species facilitates a 1,3-hydrogen shift (chain walking), tautomerizing the enol form into the thermodynamically stable aldehyde (2-formylethyl group).

SynthesisPathway Start 2-Bromo-5-methoxybenzonitrile (C8H6BrNO) Intermediate [Pd-Enol Intermediate] Start->Intermediate Pd(OAc)2, Base Heck Coupling Reagent Allyl Alcohol (CH2=CH-CH2OH) Reagent->Intermediate Target 2-(2-Formylethyl)-5-methoxybenzonitrile (MW: 189.21) Intermediate->Target Tautomerization (Chain Walking)

Figure 1: Palladium-catalyzed synthesis of the target aldehyde via Heck coupling and in-situ isomerization.

Downstream Application: The Quinolinone Route

This molecule serves as a "masked" amino acid equivalent. It is a precursor to 6-methoxy-3,4-dihydroquinolin-2(1H)-one via a Hofmann Rearrangement strategy. This route is often preferred in high-purity applications to avoid the regioisomeric impurities common in Friedel-Crafts alkylation of anilines.

Transformation Logic
  • Oxidation: The aldehyde (–CHO) is oxidized to the carboxylic acid (–COOH).

  • Hydrolysis: The nitrile (–CN) is partially hydrolyzed to the primary amide (–CONH₂).

  • Hofmann Rearrangement: The amide is treated with Br₂/NaOH to convert –CONH₂ to –NH₂ (with loss of carbonyl carbon).

  • Cyclization: The newly formed amine reacts with the pendant carboxylic acid to close the lactam ring.

QuinolinoneRoute Aldehyde 2-(2-Formylethyl)-5-methoxybenzonitrile (MW: 189.21) Acid 3-(2-Cyano-4-methoxyphenyl)propanoic acid (Oxidation) Aldehyde->Acid NaClO2, H2O2 Amide 3-(2-Carbamoyl-4-methoxyphenyl)propanoic acid (Hydrolysis) Acid->Amide NaOH (Controlled Hydrolysis) Amine Intermediate Amine (Hofmann Rearrangement) Amide->Amine Br2, NaOH Product 6-Methoxy-3,4-dihydroquinolin-2(1H)-one (Cilostazol Core) Amine->Product Intramolecular Cyclization (-H2O)

Figure 2: Conversion of the target aldehyde into the pharmacologically active dihydroquinolinone scaffold.

Analytical Characterization

To validate the identity of 2-(2-Formylethyl)-5-methoxybenzonitrile (MW 189.21), use the following spectroscopic markers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 9.80 ppm (t, 1H): Aldehyde proton (–CH O). Distinctive triplet due to coupling with adjacent methylene.

  • δ 7.50 – 7.00 ppm (m, 3H): Aromatic protons.[1] Pattern consistent with 1,2,4-substitution (one doublet, one doublet of doublets, one singlet-like doublet).

  • δ 3.85 ppm (s, 3H): Methoxy group (–OCH ₃).

  • δ 3.10 ppm (t, 2H): Benzylic methylene (Ar–CH ₂–).

  • δ 2.80 ppm (td, 2H): Alpha-carbonyl methylene (–CH ₂–CHO).

Infrared Spectroscopy (FT-IR)
  • 2225 cm⁻¹: Sharp, medium intensity band characteristic of the Nitrile (C≡N) stretch.

  • 1720–1730 cm⁻¹: Strong band for the Aldehyde (C=O) stretch.

  • 2720 & 2820 cm⁻¹: Weak "Fermi doublet" characteristic of the Aldehyde C–H stretch.

References

  • PubChem Compound Summary. (2025). Benzonitrile and related derivatives.[2][3] National Center for Biotechnology Information. [Link]

  • Jeffery, T. (1996). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130. (Foundational protocol for Heck coupling of allyl alcohols). [Link]

  • Nishi, T., et al. (1983). Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors. Chemical & Pharmaceutical Bulletin, 31(4), 1151-1157. (Synthesis of Cilostazol core). [Link]

Sources

Technical Whitepaper & Advanced Safety Protocol: 5-Methoxy-2-(3-oxopropyl)-benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As drug development pivots toward highly functionalized, sp3-rich heterocycles, bifunctional intermediates like 5-Methoxy-2-(3-oxopropyl)-benzonitrile have emerged as critical synthetic linchpins. This compound features three distinct orthogonal reactive sites: an electron-donating methoxy group, a rigid cyano (nitrile) handle, and a highly reactive aliphatic aldehyde (3-oxopropyl moiety).

In modern medicinal chemistry, 3-oxopropyl benzonitrile derivatives are heavily utilized as foundational building blocks in the synthesis of Formyl Peptide Receptor 2 (FPR2) agonists—compounds targeted for resolving severe neuroinflammation [1]. Furthermore, similar scaffolds are deployed in the construction of ALK5 inhibitors, where the nitrile group is leveraged for subsequent cyclization into complex imidazoles or isoquinolines [2].

This whitepaper transcends a traditional Safety Data Sheet (SDS). It synthesizes mechanistic toxicology, physicochemical data, and self-validating experimental workflows to provide researchers with a comprehensive guide to safely and effectively utilizing this intermediate.

Mechanistic Toxicology & Biological Fate

Understanding the safety profile of 5-Methoxy-2-(3-oxopropyl)-benzonitrile requires dissecting the reactivity of its individual functional groups. The hazards are not arbitrary; they are driven by fundamental electrophilic and metabolic principles [3].

  • Aldehyde Reactivity (Sensitization & Irritation): The 3-oxopropyl group contains a terminal aldehyde. Aldehydes are potent electrophiles that readily undergo condensation with primary amines (e.g., lysine residues on epidermal proteins) to form Schiff bases. This haptenization process is the mechanistic root of its Category 1 Skin Sensitization classification.

  • Nitrile Stability: Unlike aliphatic nitriles, aryl nitriles are highly stable. However, under extreme enzymatic hydrolysis or aggressive basic conditions, there is a theoretical risk of cyanide release. In biological systems, the nitrile is more likely to undergo slow hydration to an amide.

  • Methoxy Biotransformation: The electron-donating methoxy group stabilizes the aromatic ring but is a known liability for Cytochrome P450 (CYP2D6/CYP3A4) mediated O-dealkylation, which generates a reactive phenolic intermediate [4].

Toxicity Compound 5-Methoxy-2-(3-oxopropyl) benzonitrile Aldehyde Aldehyde Moiety (-CHO) Compound->Aldehyde Nitrile Nitrile Moiety (-CN) Compound->Nitrile Methoxy Methoxy Group (-OCH3) Compound->Methoxy Schiff Schiff Base Formation (Protein Binding) Aldehyde->Schiff Amines Oxidation Oxidation to Carboxylic Acid Aldehyde->Oxidation ALDH Cyanide Enzymatic Hydrolysis (Rare in Aryl Nitriles) Nitrile->Cyanide Extreme Conditions Demethylation CYP450 O-Dealkylation (Phenol Formation) Methoxy->Demethylation CYP2D6/3A4 Sensitization Skin/Respiratory Sensitization Schiff->Sensitization Clearance Renal Clearance Oxidation->Clearance Demethylation->Clearance

Mechanistic pathways of toxicity and biotransformation for 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Quantitative Data & Hazard Metrics

To facilitate rapid risk assessment and reaction planning, the physicochemical properties and GHS hazard classifications are summarized below.

Table 1: Physicochemical & Structural Metrics
PropertyValueCausality / Synthetic Relevance
Molecular Weight 189.21 g/mol Optimal for small-molecule drug discovery; leaves ample mass budget for downstream functionalization.
H-Bond Acceptors 3 (-CN, -OCH3, -C=O)Favorable for target protein interactions (e.g., FPR2 binding pockets) [1].
H-Bond Donors 0Increases lipophilicity, requiring moderately polar organic solvents (DCM, THF) for reactions.
Reactive Moieties Aldehyde, NitrileEnables orthogonal functionalization. The aldehyde reacts at low temperatures, preserving the nitrile for later high-temp cyclizations [2].
Table 2: GHS Hazard Classifications & Self-Validating Handling Protocols
Hazard ClassCategoryMechanistic CauseSelf-Validating Protocol
Skin Sensitization Cat 1Aldehyde forms Schiff bases with epidermal proteins.Use double-layered nitrile gloves. Validation: Post-handling visual inspection of inner glove integrity.
Eye Irritation Cat 2AElectrophilic attack on mucosal tissues.Handle strictly in a Class II fume hood. Validation: Anemometer check of hood face velocity (>100 fpm) prior to opening vial.
Chemical Stability N/AAuto-oxidation of aldehyde to carboxylic acid via atmospheric O2.Store under Argon at 2-8°C. Validation: Use a positive-pressure Argon balloon on the septum; rapid deflation indicates a compromised seal.

Experimental Workflows: Orthogonal Reductive Amination

Causality for Reagent Selection: NaBH4 is too aggressive and will indiscriminately reduce the aldehyde to an alcohol before the amine can condense. NaBH(OAc)3 is sterically hindered and electronically deactivated by the acetate groups, making it chemoselective. It will only reduce the protonated iminium ion intermediate, ensuring near-quantitative yields of the desired secondary/tertiary amine.

Step-by-Step Self-Validating Protocol
  • Inert Preparation: Flush an oven-dried round-bottom flask with Argon.

  • Dissolution: Dissolve 1.0 equivalent of 5-Methoxy-2-(3-oxopropyl)-benzonitrile in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration). Causality: DCE is preferred over DCM as it allows for slight heating (up to 60°C) if the iminium formation is sterically hindered.

  • Amine Addition: Add 1.1 equivalents of the desired primary/secondary amine. Stir at room temperature for 2 hours.

    • Self-Validation Check 1: Remove a 10 µL aliquot, quench with a micro-drop of NaBH4, and run TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot (which stains positive with 2,4-DNP) confirms complete iminium conversion.

  • Selective Reduction: Add 1.5 equivalents of NaBH(OAc)3 portion-wise. Stir for 12 hours at room temperature.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract 3x with Dichloromethane.

    • Self-Validation Check 2: Analyze the crude organic layer via LC-MS. The presence of the

      
       peak corresponding to the product, without a 
      
      
      
      peak, validates that no over-oxidation occurred during handling.

Workflow Start Inert Atmosphere Setup (Argon/N2) Dissolve Dissolve Compound in Anhydrous DCE/THF Start->Dissolve Amine Add Primary/Secondary Amine (1.1 eq) Dissolve->Amine Iminium Iminium Ion Formation (Stir 1-2h, RT) Amine->Iminium Reduce Add NaBH(OAc)3 (1.5 eq) (Selective Reduction) Iminium->Reduce Quench Quench with Sat. NaHCO3 (Neutralize Acid) Reduce->Quench Extract Liquid-Liquid Extraction (DCM/Water) Quench->Extract Purify Flash Chromatography (Silica Gel) Extract->Purify

Self-validating experimental workflow for the chemoselective reductive amination of the aldehyde moiety.

References

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. PMC / nih.gov. 1

  • Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. Taylor & Francis. 2

  • CAS 111376-39-7: 3-(3-oxopropyl)benzonitrile. CymitQuimica. 3

  • 3-Methoxybenzonitrile 98 1527-89-5. Sigma-Aldrich.

Sources

Identification and Characterization of Aldehyde-Functionalized Benzonitrile Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aldehyde-functionalized benzonitriles—specifically 2-, 3-, and 4-formylbenzonitrile—are highly versatile bifunctional building blocks in organic synthesis, materials science, and medicinal chemistry. Their value lies in the orthogonal reactivity of their functional groups, making them critical precursors for complex active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive, self-validating analytical framework for the definitive identification and structural confirmation of these intermediates, ensuring scientific integrity during drug development workflows.

Chemical Context and Mechanistic Utility

The synthetic utility of formylbenzonitriles is driven by the differential electrophilicity of their functional groups. The formyl group (-CHO) is highly susceptible to nucleophilic addition, facilitating reactions such as1[1] and 2[2]. Conversely, the cyano group (-C≡N) can be activated for cycloadditions or cascade cyclizations. For example, 2-formylbenzonitrile is frequently utilized in3[3], which are privileged structures in neuro-therapeutics.

Reactivity FBN Formylbenzonitrile Ald Aldehyde (-CHO) FBN->Ald Nucleophilic Addition CN Cyano (-C≡N) FBN->CN Electrophilic Activation Schiff Schiff Bases Ald->Schiff + Amines Chalcone Chalcones Ald->Chalcone + Ketones Iso Isoindolinones Ald->Iso Cascade Rxn CN->Iso Cyclization Tetrazole Tetrazoles CN->Tetrazole + Azides

Divergent synthetic pathways exploiting the orthogonal reactivity of formylbenzonitriles.

Analytical Identification Protocols

To ensure rigorous scientific integrity, a multi-modal analytical approach is required. Relying on a single spectroscopic method can lead to false positives, especially when differentiating regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing the regiochemistry of the aromatic ring.

  • ¹H NMR Causality: The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl double bond and the electron-withdrawing cyano group, typically appearing as a sharp singlet between 10.0 and 10.4 ppm. The substitution pattern dictates the splitting of the aromatic protons: 4-formylbenzonitrile exhibits an AA'BB' system (two doublets), while 2-formylbenzonitrile displays a more complex asymmetric multiplet pattern.

  • ¹³C NMR Causality: The carbonyl carbon appears extremely downfield (~189–192 ppm). The cyano carbon (-C≡N) is typically observed at ~116–118 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides immediate confirmation of functional group integrity.

  • Vibrational Causality: The -C≡N stretching vibration is highly diagnostic, appearing as a sharp, distinct band in the 2220–2235 cm⁻¹ region. Conjugation with the aromatic ring slightly lowers the stretching frequency compared to aliphatic nitriles but increases the dipole moment change, resulting in a stronger absorption band. The -C=O stretch appears strongly at 1690–1730 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the exact molecular formula (C₈H₅NO, Exact Mass: 131.0371). Electrospray Ionization (ESI) in positive mode is typically used to observe the [M+H]⁺ adduct at m/z 132.0449.

Data Presentation

Table 1: Quantitative Spectroscopic Data Summary for Formylbenzonitrile Regioisomers

Regioisomer¹H NMR (Aldehyde, ppm)¹³C NMR (C=O / C≡N, ppm)FT-IR (C≡N / C=O, cm⁻¹)HRMS [M+H]⁺ (m/z)
2-Formylbenzonitrile ~10.35 (s, 1H)~189.5 / ~116.8~2225 / ~1700132.0449
3-Formylbenzonitrile ~10.06 (s, 1H)~190.0 / ~117.6~2230 / ~1695132.0449
4-Formylbenzonitrile ~10.10 (s, 1H)~191.4 / ~117.5~2227 / ~1730132.0449

Experimental Workflows: Self-Validating Methodologies

The following protocol outlines a self-validating system for the characterization of formylbenzonitrile intermediates. Every step is designed with a specific physicochemical causality to prevent analytical artifacts.

Step 1: Sample Preparation for NMR Dissolve 10–15 mg of the purified intermediate in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: Anhydrous CDCl₃ is strictly preferred over hygroscopic solvents like DMSO-d₆. The highly electrophilic aldehyde group in formylbenzonitriles can undergo reversible hydration in the presence of trace water to form a geminal diol. This splits the NMR signals and artificially reduces the aldehyde integration. Anhydrous CDCl₃ suppresses this equilibrium.

Step 2: NMR Acquisition and Internal Validation Acquire ¹H NMR at 400 MHz (minimum 16 scans, relaxation delay 1.5s). Self-Validation: The integration of the aldehyde proton (~10.1 ppm) must strictly equal 1.0 relative to the sum of the aromatic protons (which must equal 4.0). A reduced aldehyde integration combined with a new broad singlet at ~12 ppm indicates partial auto-oxidation to the corresponding cyanobenzoic acid.

Step 3: FT-IR Analysis via ATR Place 2–5 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Causality: ATR eliminates the need for KBr pellet pressing. Pressing KBr applies immense localized pressure that can induce polymorphic transitions in crystalline intermediates. Furthermore, KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch (~3400 cm⁻¹) that can obscure data or be falsely attributed to an amine/hydrate impurity.

Step 4: HRMS Flow-Injection Analysis Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% formic acid. Inject directly into the ESI source to confirm the exact mass.

Workflow cluster_analysis Parallel Spectroscopic Acquisition Prep Sample Preparation (Anhydrous CDCl3 / Neat Solid) NMR NMR (1H/13C) Regiochemistry Prep->NMR FTIR ATR FT-IR Functional Groups Prep->FTIR HRMS HRMS (ESI+) Exact Mass Prep->HRMS Validation Data Correlation & Self-Validation NMR->Validation Shift/Integration FTIR->Validation Vibrational Modes HRMS->Validation m/z [M+H]+ Outcome Confirmed Intermediate Validation->Outcome Congruent Data

Self-validating multi-modal analytical workflow for intermediate structural confirmation.

Advanced Applications in Drug Development

Beyond simple substitution, formylbenzonitriles are heavily utilized in advanced materials and pharmaceutical drug therapy development. For instance,4[4] for synthesizing biologically active isoindolinones. Furthermore, 4-formylbenzonitrile is utilized to5[5], significantly enhancing their stability and adsorption capacity for drug delivery applications.

References

  • Title: Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones Source: MDPI / PMC URL: [Link][3]

  • Title: Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies Source: European Journal of Chemistry URL: [Link][2]

  • Title: Synthesis, Characterization, and Impact of Water on the Stability of Postmodified Schiff Base Containing Metal–Organic Frameworks Source: MDPI URL: [Link][5]

  • Title: Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile Source: Organic Syntheses URL: [Link][1]

Sources

Methodological & Application

Application and Protocol for the Synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile via Ozonolysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide details the synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile, a valuable building block in medicinal chemistry, from its precursor, 5-methoxy-2-allylbenzonitrile. The core of this transformation is the oxidative cleavage of the terminal alkene via ozonolysis, followed by a reductive workup to yield the desired aldehyde. This document provides an in-depth exploration of the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for product purification and characterization. The protocols are designed for researchers, scientists, and professionals in drug development, offering both a practical guide and a deeper understanding of the reaction's nuances.

Introduction: The Significance of Substituted Benzonitriles and Aldehydes in Drug Discovery

Substituted benzonitriles are a cornerstone in the synthesis of a wide array of pharmaceuticals.[1] The nitrile group, with its unique electronic properties and metabolic stability, is a common pharmacophore in many commercially available drugs.[2] Furthermore, the aldehyde functionality is a versatile handle for a multitude of chemical transformations, making molecules like 5-Methoxy-2-(3-oxopropyl)-benzonitrile highly sought-after intermediates in the synthesis of complex molecular architectures. This guide focuses on a robust and widely applicable method for the conversion of an allyl-substituted benzonitrile to its corresponding propanal derivative.

The chosen synthetic route, ozonolysis, is a powerful and selective method for the oxidative cleavage of carbon-carbon double bonds.[3] The reaction proceeds through a fascinating mechanism involving a cycloaddition of ozone to the alkene, forming a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[4][5] Subsequent treatment with a reducing agent, known as a reductive workup, cleaves the ozonide to furnish the desired aldehyde products, preventing over-oxidation to the carboxylic acid.[6][7]

Reaction Mechanism and Rationale for Experimental Choices

The ozonolysis of 5-methoxy-2-allylbenzonitrile proceeds in two key stages: ozonide formation and reductive workup.

Ozonide Formation

Ozone (O₃), a highly reactive allotrope of oxygen, acts as a 1,3-dipole and undergoes a [3+2] cycloaddition reaction with the alkene of the allyl group to form an unstable primary ozonide (molozonide).[4] This intermediate rapidly rearranges via a retro-[3+2] cycloaddition to yield a carbonyl compound (in this case, formaldehyde) and a carbonyl oxide (Criegee intermediate). These two fragments then recombine in a different orientation through another [3+2] cycloaddition to form the more stable secondary ozonide.[5]

The reaction is typically conducted at very low temperatures, commonly -78 °C (achieved with a dry ice/acetone bath), to stabilize the reactive intermediates and prevent unwanted side reactions.[6] The choice of solvent is also critical; non-participating solvents like dichloromethane (DCM) or a mixture of DCM and methanol are often used to ensure good solubility of the starting material and to avoid interference with the reaction intermediates.[4]

Reductive Workup

The ozonide intermediate is not isolated due to its potential explosive nature.[5] Instead, it is directly treated with a reducing agent to yield the final aldehyde product. The choice of reducing agent is paramount to prevent the over-oxidation of the aldehyde to a carboxylic acid. Common reducing agents for this purpose include:

  • Dimethyl Sulfide (DMS): A mild and effective reducing agent that is oxidized to dimethyl sulfoxide (DMSO). DMSO is water-soluble, which can simplify the purification process.[6]

  • Zinc Dust and Acetic Acid: A classic and cost-effective method for reductive workup.[7]

  • Triphenylphosphine (PPh₃): Another mild reducing agent that is converted to triphenylphosphine oxide.[6]

This protocol will focus on the use of dimethyl sulfide due to its reliability and the ease of removing its byproduct.

Experimental Protocol

This protocol is adapted from established procedures for the ozonolysis of structurally similar compounds like eugenol and safrole.[8][9][10] Researchers should consider this a starting point and may need to optimize conditions for their specific setup.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-methoxy-2-allylbenzonitrile≥95%Commercial SourceStarting material
Dichloromethane (DCM), anhydrous≥99.8%Commercial SourceReaction solvent
Methanol (MeOH), anhydrous≥99.8%Commercial SourceCo-solvent
Oxygen (O₂)High purityGas SupplierFeed for ozone generator
Ozone (O₃)-Generated in situOxidizing agent
Dimethyl Sulfide (DMS)≥99%Commercial SourceReducing agent for workup
Sudan Red 7BIndicator GradeCommercial SourceOptional reaction endpoint indicator
Nitrogen (N₂) or Argon (Ar)High purityGas SupplierInert gas for purging
Magnesium Sulfate (MgSO₄), anhydrousReagent GradeCommercial SourceDrying agent
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography
Ethyl AcetateHPLC GradeCommercial SourceEluent for chromatography
HexanesHPLC GradeCommercial SourceEluent for chromatography
Equipment
  • Three-neck round-bottom flask

  • Ozone generator

  • Gas dispersion tube (fritted glass)

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Gas bubbler

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_ozonolysis Ozonolysis cluster_workup Reductive Workup cluster_purification Purification A Dissolve 5-methoxy-2-allylbenzonitrile in DCM/MeOH B Cool to -78 °C (Dry Ice/Acetone Bath) A->B C Bubble O₃/O₂ mixture through the solution B->C D Monitor reaction progress (TLC or color change) C->D E Purge with N₂ or Ar to remove excess O₃ D->E F Add Dimethyl Sulfide (DMS) at -78 °C E->F G Warm to room temperature and stir F->G H Aqueous Workup G->H I Dry organic layer (MgSO₄) H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K L 5-Methoxy-2-(3-oxopropyl)-benzonitrile K->L Characterize Product

Caption: Workflow for the synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Step-by-Step Procedure

Safety First: Ozonolysis should always be performed in a well-ventilated fume hood. Ozone is toxic and a strong oxidant. Ozonides can be explosive, especially upon concentration. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a low-temperature thermometer, add 5-methoxy-2-allylbenzonitrile (1.0 eq).

    • Dissolve the starting material in a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., a 9:1 or 4:1 v/v ratio). A typical concentration is 0.1 M.

    • If using an indicator, add a small amount of Sudan Red 7B.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Ozonolysis:

    • Turn on the oxygen flow to the ozone generator according to the manufacturer's instructions.

    • Once a stable oxygen flow is established, activate the ozone generator.

    • Bubble the O₃/O₂ mixture through the cooled, stirring solution.

    • Monitor the reaction progress. If using Sudan Red 7B, the reaction is complete when the red color fades to a pale blue or colorless solution, indicating the presence of excess ozone. Alternatively, monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Reductive Workup:

    • Once the reaction is complete, turn off the ozone generator but continue to pass oxygen through the solution for 5-10 minutes to purge any remaining ozone.

    • Switch the gas flow from oxygen to an inert gas like nitrogen or argon and continue purging for another 10-15 minutes.

    • While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 1.5-2.0 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

    • Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for at least 2 hours, or until the reaction is complete as indicated by TLC.

  • Purification:

    • Transfer the reaction mixture to a separatory funnel and wash with water to remove the dimethyl sulfoxide (DMSO) byproduct.

    • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Caution: Do not heat the mixture excessively, as the aldehyde product may be volatile or unstable.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexanes.

Characterization

The purified 5-Methoxy-2-(3-oxopropyl)-benzonitrile should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity. The aldehyde proton should be visible as a characteristic singlet or triplet around 9.8 ppm in the ¹H NMR spectrum.

  • FT-IR Spectroscopy: To identify the key functional groups, particularly the nitrile (C≡N) stretch (around 2230 cm⁻¹) and the aldehyde carbonyl (C=O) stretch (around 1725 cm⁻¹).

  • Mass Spectrometry: To determine the molecular weight of the product.

Troubleshooting and Safety Considerations

Issue/HazardPotential CauseRecommended Action
Low Yield of Aldehyde Incomplete reaction; over-oxidation to carboxylic acid; volatile product lost during workup.Ensure the ozonolysis goes to completion by monitoring with TLC. Use a strictly reductive workup and add the DMS at low temperature. Be cautious during solvent removal, using lower temperatures and pressures.[6]
Formation of Carboxylic Acid Oxidative workup conditions; presence of water.Use anhydrous solvents and strictly reductive quenching agents. Purge the system with inert gas before and after ozonolysis.[6]
Explosion Hazard Ozonides are potentially explosive, especially when concentrated.Never isolate the ozonide intermediate. Always perform the reductive workup at low temperature immediately after the ozonolysis is complete. Use a safety shield.[5]
Ozone Exposure Ozone is a toxic gas.Always work in a well-ventilated fume hood. Ensure all connections in the ozonolysis setup are secure.
Condensed Liquid Oxygen Using a liquid nitrogen bath can condense liquid oxygen, which is highly explosive.Never use a liquid nitrogen bath to cool the reaction. A dry ice/acetone bath provides a safe and effective temperature of -78 °C.

Conclusion

The synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile from 5-methoxy-2-allylbenzonitrile via ozonolysis is an efficient and reliable transformation. By carefully controlling the reaction temperature and employing a mild reductive workup, high yields of the desired aldehyde can be achieved. This protocol provides a solid foundation for researchers to successfully perform this synthesis, enabling the creation of valuable intermediates for drug discovery and development. Adherence to the outlined safety precautions is paramount to ensure a safe and successful experimental outcome.

References

Sources

Application Notes and Protocols for the Synthesis of Quinolines from 5-Methoxy-2-(3-oxopropyl)-benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful application as antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral agents.[1][2][3] The unique structural and electronic properties of the quinoline nucleus allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This versatility has made the development of novel and efficient synthetic routes to substituted quinolines a significant focus for researchers in drug discovery and development.[4][5][6]

These application notes provide a detailed protocol for the synthesis of a substituted quinoline derivative starting from 5-Methoxy-2-(3-oxopropyl)-benzonitrile. The described methodology is based on a one-pot reductive cyclization, a strategy that offers high efficiency and atom economy by combining multiple synthetic steps into a single operation.

Synthetic Strategy: Intramolecular Reductive Cyclization

The synthesis of the target quinoline derivative from 5-Methoxy-2-(3-oxopropyl)-benzonitrile is achieved through a one-pot intramolecular reductive cyclization. This strategy is predicated on the in-situ reduction of the nitrile group to a primary amine, which then undergoes a spontaneous intramolecular condensation with the proximate ketone moiety to form the dihydropyridine ring of the quinoline scaffold. Subsequent aromatization, which can occur spontaneously or be promoted by a mild oxidant present in the reaction mixture, yields the final quinoline product.

This approach circumvents the need for the isolation of the intermediate amino-ketone, which may be unstable, thereby streamlining the synthetic process and potentially increasing the overall yield. The choice of reducing agent is critical to the success of this transformation, with catalytic hydrogenation or chemical reducing agents being viable options.

G cluster_0 One-Pot Synthesis precursor 5-Methoxy-2-(3-oxopropyl)-benzonitrile intermediate In-situ generated 2-amino-5-methoxy-phenylpropyl ketone precursor->intermediate Nitrile Reduction (e.g., Catalytic Hydrogenation) product 6-Methoxy-4-ethylquinoline intermediate->product Intramolecular Cyclization & Aromatization

Figure 1: Workflow for the one-pot reductive cyclization.

Experimental Protocols

Two primary protocols are presented for the reductive cyclization of 5-Methoxy-2-(3-oxopropyl)-benzonitrile. Protocol 1 utilizes catalytic transfer hydrogenation, a method known for its operational simplicity and mild reaction conditions. Protocol 2 employs a chemical reducing agent, offering an alternative for laboratories not equipped for catalytic hydrogenation.

Protocol 1: Catalytic Transfer Hydrogenation using Raney® Nickel

This protocol is adapted from established procedures for the reduction of nitriles to primary amines using Raney® Nickel as the catalyst and a hydrogen donor.[7][8]

Materials:

  • 5-Methoxy-2-(3-oxopropyl)-benzonitrile

  • Raney® Nickel (50% slurry in water)

  • Hydrazinium monoformate

  • Ethanol, absolute

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus (e.g., Büchner funnel or Celite® pad)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approximately 0.5 g per 1 mmol of substrate) with absolute ethanol three times to remove water.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Methoxy-2-(3-oxopropyl)-benzonitrile (1.0 mmol) and absolute ethanol (20 mL).

  • Addition of Reagents: Add the washed Raney® Nickel to the flask, followed by the slow, portion-wise addition of hydrazinium monoformate (4.0-5.0 mmol). Caution: The reaction can be exothermic.

  • Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with ethyl acetate (3 x 15 mL).

  • Extraction: Combine the filtrate and washes, and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 6-methoxy-4-ethylquinoline.

Protocol 2: Chemical Reduction using Sodium Borohydride and Cobalt(II) Chloride

This method utilizes a combination of sodium borohydride and cobalt(II) chloride, which has been shown to be effective for the selective reduction of nitriles to primary amines.[9]

Materials:

  • 5-Methoxy-2-(3-oxopropyl)-benzonitrile

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methoxy-2-(3-oxopropyl)-benzonitrile (1.0 mmol) and cobalt(II) chloride hexahydrate (1.5 mmol) in methanol (20 mL).

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (5.0 mmol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water (10 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 6-methoxy-4-ethylquinoline.

Characterization of the Product: 6-Methoxy-4-ethylquinoline

The structure and purity of the synthesized 6-methoxy-4-ethylquinoline should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G cluster_0 Characterization Workflow synthesis Synthesized Product nmr NMR Spectroscopy (1H, 13C) synthesis->nmr ms Mass Spectrometry (MS) synthesis->ms elucidation Structure & Purity Confirmation nmr->elucidation ms->elucidation

Figure 2: Analytical workflow for product characterization.

Table 1: Expected Spectroscopic Data for 6-Methoxy-4-ethylquinoline

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 8.6-8.8 (d, 1H, H-2), 7.9-8.1 (d, 1H, H-8), 7.2-7.4 (m, 2H, H-5, H-7), 7.0-7.1 (d, 1H, H-3), 3.9-4.0 (s, 3H, -OCH₃), 2.8-3.0 (q, 2H, -CH₂CH₃), 1.3-1.5 (t, 3H, -CH₂CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ 157-159 (C-6), 147-149 (C-2), 144-146 (C-8a), 134-136 (C-4), 130-132 (C-8), 128-130 (C-4a), 121-123 (C-5), 120-122 (C-3), 104-106 (C-7), 55-57 (-OCH₃), 28-30 (-CH₂CH₃), 14-16 (-CH₂CH₃) ppm.
Mass Spec. (ESI+)Expected m/z: [M+H]⁺ calculated for C₁₂H₁₄NO⁺, approximately 188.1070.

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.[3][6][10][11]

Conclusion

The one-pot reductive cyclization of 5-Methoxy-2-(3-oxopropyl)-benzonitrile represents an efficient and direct route to a valuable 6-methoxyquinoline derivative. The protocols provided herein offer researchers two reliable methods for achieving this transformation, catering to different laboratory setups. The successful synthesis and characterization of this and similar quinoline scaffolds will continue to be a vital endeavor in the quest for new and improved therapeutic agents.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), PageNo.
  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.
  • Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 93(12), 1421-1450.
  • Heinzman, S. W., & Ganem, B. (1982). The selective reduction of nitriles by cobalt chloride-sodium borohydride. Journal of the American Chemical Society, 104(24), 6801–6802.
  • Lesesne, S. D. (1939). Utilization of Alkoxy Ketones in the Synthesis of Quinolines by the Pfitzinger Reaction. II. Journal of the American Chemical Society, 61(5), 1133-1135.
  • Maji, A., Gupta, S., Maji, M., & Kundu, S. (2022). A simple, phosphine-free, and inexpensive catalytic system based on a manganese(II) complex mediates the synthesis of different important N-heterocycles such as quinolines, pyrroles, and pyridines. The Journal of Organic Chemistry, 87(13), 8351-8367.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • Satoh, T., et al. (1969). Reduction of organic compounds with sodium borohydride-transition metal salt systems. I. Reduction of nitriles. Tetrahedron Letters, 10(52), 4555-4558.
  • SciSpace. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Staskun, B., & van Es, T. (2008). The reduction of nitriles to aldehydes: Applications of Raney nickel/sodium hypophosphite monohydrate, of Raney nickel/formic acid, or of Raney(Ni/Al) alloy/formic acid, respectively. South African Journal of Chemistry, 61, 144-156.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Wikipedia. (n.d.). 6-Methoxyquinoline. PubChem.
  • Wikipedia. (n.d.). Nitrile reduction.
  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(13), 94-101.

Sources

Strategic Hydroformylation for the Synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile: A Protocol for Achieving High Linear Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Introduction

5-Methoxy-2-(3-oxopropyl)-benzonitrile is a functionalized aldehyde that serves as a valuable building block in medicinal chemistry and drug development. Its unique combination of a nitrile, a methoxy ether, and an aldehyde group makes it a versatile precursor for a wide range of complex molecular scaffolds.[1] The synthesis of such aldehydes is a critical step, and hydroformylation—the addition of a formyl group and a hydrogen atom across a double bond—presents a highly atom-economical route from the corresponding vinyl precursor, 5-methoxy-2-vinylbenzonitrile.[2]

This application note provides a detailed protocol and scientific rationale for the rhodium-catalyzed hydroformylation of 5-methoxy-2-vinylbenzonitrile. The primary challenge in the hydroformylation of vinylarenes is controlling the regioselectivity, as the reaction can yield either the desired linear aldehyde or the isomeric branched aldehyde.[3][4] This guide focuses on strategies and conditions optimized to selectively favor the formation of the linear product, 5-Methoxy-2-(3-oxopropyl)-benzonitrile, which is crucial for subsequent synthetic transformations.

Reaction Principle and Mechanistic Considerations

Hydroformylation, or the oxo process, is a transition metal-catalyzed reaction that converts an alkene, carbon monoxide (CO), and hydrogen (H₂) into an aldehyde.[5] The most widely accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps within a catalytic cycle.

The key to controlling regioselectivity lies in the ligand coordinated to the rhodium center. The electronic and steric properties of the ligand influence the hydride migration step, which determines whether the linear or branched alkyl-rhodium intermediate is formed. For vinylarenes like styrene, the branched aldehyde is often the thermodynamically favored product.[3] To achieve high linear selectivity, specialized ligands that sterically or electronically disfavor the formation of the branched intermediate are required.

The following diagram illustrates the general rhodium-catalyzed hydroformylation cycle and the critical branch point leading to either the linear or branched aldehyde product.

G cluster_cycle Rhodium Catalytic Cycle cluster_products Products A [Rh(L)nH(CO)m] Active Catalyst B Olefin Coordination A->B + Alkene C Hydride Migration (Regiodetermining Step) B->C D_lin Linear Alkyl-Rh Intermediate C->D_lin Anti-Markovnikov (Favored by bulky ligands) D_bra Branched Alkyl-Rh Intermediate C->D_bra Markovnikov (Often electronically favored) E_lin CO Insertion D_lin->E_lin E_bra CO Insertion D_bra->E_bra F_lin Linear Acyl-Rh E_lin->F_lin F_bra Branched Acyl-Rh E_bra->F_bra G Oxidative Addition of H₂ F_lin->G H Reductive Elimination Branched_Rep ... G->H H->A - Linear Aldehyde Linear Linear Aldehyde (Target Product) H->Linear - H₂ Branched Branched Aldehyde (Isomeric Byproduct) Branched_Rep->Branched G Start Define Target: High Linear Selectivity for 5-Methoxy-2-(3-oxopropyl)-benzonitrile Setup Prepare Anhydrous/Deoxygenated Reagents & Solvents Start->Setup Protocol Execute Baseline Protocol (Rh/Xantphos, 20 bar, 100°C) Setup->Protocol Analysis Analyze Crude Reaction Mixture (GC or ¹H NMR for l:b ratio) Protocol->Analysis Decision Is l:b Ratio > 95:5 and Yield > 80%? Analysis->Decision Optimization Systematic Parameter Optimization Decision->Optimization No Purification Column Chromatography Decision->Purification Yes Optimization->Protocol Iterate with new conditions (e.g., lower temp, different ligand) Characterization Full Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization End Finalized Protocol Characterization->End

Sources

Preparation of benzazepines from 5-Methoxy-2-(3-oxopropyl)-benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Reductive Cyclization of 5-Methoxy-2-(3-oxopropyl)benzonitrile to 2-Benzazepines

Introduction & Rationale

The benzazepine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous neuroactive and cardiovascular therapeutics[1]. While 3-benzazepines are widely recognized, the asymmetric 2-benzazepine core presents unique spatial geometries highly valued in modern drug discovery. Traditional multistep syntheses of these heterocycles often suffer from low atom economy, requiring complex protection/deprotection strategies and tedious purifications.

This application note details a highly efficient, one-pot reductive amination/cyclization protocol to synthesize 8-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine directly from 5-methoxy-2-(3-oxopropyl)benzonitrile . By leveraging heterogeneous catalytic hydrogenation, this method sequentially reduces the nitrile to a primary amine, facilitates an intramolecular condensation to form a cyclic imine, and subsequently reduces the imine to the saturated azepine ring[2]. This continuous cascade approach minimizes intermediate isolation, prevents unwanted polymerization, and maximizes overall yield.

Mechanistic Pathway & Causality

The transformation relies on the kinetic favorability of 7-membered ring formation via intramolecular trapping. The structural logic of the precursor dictates the formation of a 2-benzazepine (1 carbon separating the nitrogen from the aromatic ring on one side, and 3 carbons on the other).

  • Phase 1: Nitrile Reduction. The reaction initiates with the heterogeneous catalytic hydrogenation of the cyano group (–CN) to a primary amine (–CH₂NH₂). Palladium on carbon (Pd/C) under moderate hydrogen pressure (e.g., 5 bar) is highly effective for this step, overcoming the high kinetic barrier of nitrile reduction without cleaving the aromatic methoxy group[3].

  • Phase 2: Intramolecular Cyclization. The newly formed primary amine intermediate, 3-(2-(aminomethyl)-4-methoxyphenyl)propanal, is highly reactive. The amine acts as a nucleophile, attacking the tethered aldehyde at the end of the propyl chain. The elimination of water yields a cyclic imine (8-methoxy-4,5-dihydro-1H-2-benzazepine). Operating in a protic solvent like methanol accelerates this condensation[4].

  • Phase 3: Imine Saturation. The cyclic imine is rapidly reduced in situ by the same Pd/C catalyst, yielding the final saturated 2,3,4,5-tetrahydro-1H-2-benzazepine core[5].

Causality in Experimental Design:

  • Solvent Choice (Methanol with trace Acetic Acid): Methanol solubilizes the starting material while trace acetic acid (0.5 equiv) activates the aldehyde for nucleophilic attack and accelerates the final imine reduction.

  • Concentration (High Dilution): Running the reaction at a high dilution (0.05 M) is a critical parameter. It prevents intermolecular dimerization of the primary amine, heavily favoring the intramolecular cyclization pathway.

  • One-Pot Rationale: Isolating the primary amine intermediate is practically impossible as it spontaneously polymerizes or oxidizes. Keeping it in a continuous reducing environment ensures the transient imine is immediately reduced to the stable secondary amine.

Visualization of the Reaction Pathway

G A 5-Methoxy-2-(3-oxopropyl)benzonitrile (Starting Material) B Catalytic Hydrogenation (H2, Pd/C) A->B C Primary Amine Intermediate [3-(2-(Aminomethyl)-4-methoxyphenyl)propanal] B->C Nitrile Reduction D Intramolecular Condensation (- H2O) C->D E Cyclic Imine Intermediate [8-Methoxy-4,5-dihydro-1H-2-benzazepine] D->E Cyclization F Imine Reduction (H2, Pd/C) E->F G 8-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine (Target 2-Benzazepine Scaffold) F->G Saturation

Mechanistic workflow of the one-pot reductive cyclization to 2-benzazepine.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed with built-in validation steps (TLC, LC-MS, and orthogonal acid-base extraction) to ensure high purity of the final secondary amine product without the need for immediate column chromatography.

Reagents & Equipment:

  • 5-Methoxy-2-(3-oxopropyl)benzonitrile (1.0 eq, 10 mmol, ~2.03 g)

  • 10% Pd/C (50% wet) (10 mol% Pd, ~1.06 g)

  • Methanol (HPLC grade, 200 mL)

  • Glacial Acetic Acid (0.5 eq, 5 mmol, 0.28 mL)

  • Parr Hydrogenator or high-pressure autoclave

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL heavy-walled hydrogenation vessel, dissolve 5-methoxy-2-(3-oxopropyl)benzonitrile (2.03 g) in 200 mL of methanol. Add glacial acetic acid (0.28 mL). Note: The 0.05 M dilution is critical to prevent intermolecular side reactions.

  • Catalyst Addition: Carefully add the 10% Pd/C (1.06 g) under a steady stream of nitrogen to prevent the ignition of methanol vapors.

  • Hydrogenation: Seal the vessel and purge the headspace with nitrogen (3x), followed by hydrogen gas (3x). Pressurize the vessel to 5 bar (approx. 75 psi) with H₂[3].

  • Agitation: Shake or stir vigorously at 25–30 °C for 12–16 hours. Monitor the hydrogen uptake; the reaction is considered complete when the pressure stabilizes.

  • Validation Check 1 (TLC/LC-MS): Depressurize and sample the mixture. TLC (DCM:MeOH:NH₄OH 90:9:1) should show the complete disappearance of the starting material (Rf ~0.8) and the appearance of a polar, ninhydrin-active spot (Rf ~0.3). LC-MS should confirm the target mass [M+H]⁺ = 178.1.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol (50 mL). Caution: Do not let the Pd/C dry out; keep it wet with water immediately after filtration to prevent fires.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude acetate salt of the benzazepine.

  • Acid-Base Workup (Self-Validation):

    • Dissolve the crude residue in 1 M HCl (50 mL) and wash with Ethyl Acetate (2 x 30 mL). Rationale: This extracts neutral/acidic non-basic impurities (e.g., unreacted starting material or over-reduced primary alcohols) into the organic layer, validating the basicity of the target product.

    • Basify the aqueous layer to pH 11 using 2 M NaOH. The aqueous layer will turn cloudy as the free base precipitates.

    • Extract the aqueous layer with Dichloromethane (3 x 40 mL).

    • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to afford 8-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine as a pale yellow oil (which may solidify upon standing)[5].

Quantitative Data Presentation

The following table summarizes the optimization of the reductive amination conditions, demonstrating the causality behind the chosen parameters.

Reaction ParameterCondition A (Standard)Condition B (Optimized)Condition C (Alternative)
Catalyst Raney Nickel (Excess)10% Pd/C (10 mol%) NaBH₃CN / Pd/C
Solvent EtOH / NH₃MeOH / AcOH (0.5 eq) MeOH
Pressure (H₂) 1 atm (Balloon)5 bar (75 psi) 1 atm
Time 24 h12 h 18 h
Major Impurity Secondary amine dimersTrace over-reduced alcohol Uncyclized amine
Isolated Yield 45%82% 61%

Table 1: Optimization of reductive amination conditions for 2-benzazepine synthesis. Condition B demonstrates the superior efficacy of Pd/C under moderate pressure with mild acidic catalysis, significantly outperforming atmospheric pressure methods.

References

  • Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. PMC.
  • US4659706A - Sulfinyl and sulfonyl substituted 3-benzazepines. Google Patents.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC.
  • Synthesis of bio-based N-containing compounds from biomass. PMC.
  • US4490369A - Benzazepine derivatives, their pharmaceutical compositions and method of use. Google Patents.

Sources

Application Note & Protocol: Solvent Selection for Dissolving 5-Methoxy-2-(3-oxopropyl)-benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive guide for the selection of appropriate solvents for 5-Methoxy-2-(3-oxopropyl)-benzonitrile. Due to the limited availability of specific solubility data for this compound, this guide is built upon a foundational analysis of its chemical structure and the established principles of solubility. We present a systematic approach to solvent screening, from theoretical prediction to empirical verification. This protocol is designed for researchers, scientists, and drug development professionals to enable the preparation of solutions suitable for a variety of downstream applications, including chemical synthesis, analytical testing, and biological assays.

Compound Analysis & Solubility Prediction

A molecule's solubility is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1] To predict the solubility of 5-Methoxy-2-(3-oxopropyl)-benzonitrile, we must first analyze its molecular structure and the polarity contributions of its functional groups.

Molecular Structure: 5-Methoxy-2-(3-oxopropyl)-benzonitrile

  • Benzonitrile Core: The aromatic ring is nonpolar, while the nitrile group (-C≡N) is highly polar and a hydrogen bond acceptor. Benzonitrile itself is miscible with many organic solvents like ethanol and diethyl ether but has limited solubility in water.[2]

  • Methoxy Group (-OCH₃): This is a moderately polar, electron-donating group that can act as a hydrogen bond acceptor.

  • Oxopropyl Group (-CH₂-CH₂-C(=O)-CH₃): The ketone carbonyl group (C=O) is polar and a hydrogen bond acceptor. The propyl chain is nonpolar.

Overall Polarity Assessment: The combination of a large aromatic system with multiple polar functional groups (nitrile, methoxy, ketone) suggests that 5-Methoxy-2-(3-oxopropyl)-benzonitrile is a moderately polar to polar molecule. It is unlikely to be soluble in very nonpolar solvents (e.g., hexane) or highly polar protic solvents like water without co-solvents. Its solubility will be highest in polar organic solvents, particularly those that are aprotic.

Recommended Solvents for Initial Screening

Based on the structural analysis, a tiered approach to solvent screening is recommended. The following table summarizes candidate solvents, ordered from most likely to least likely to be effective. The choice of solvent is critical and depends on the intended application.[3][4]

Table 1: Candidate Solvents for 5-Methoxy-2-(3-oxopropyl)-benzonitrile

Solvent ClassSolventRelative Polarity[5]Boiling Point (°C)Key Considerations
Tier 1: High Likelihood Dimethyl Sulfoxide (DMSO)0.444189Excellent solvating power for polar compounds; common for biological assay stock solutions.
Dimethylformamide (DMF)0.386153Strong polar aprotic solvent; useful for chemical reactions.
Acetonitrile (ACN)0.46082Common in HPLC and for preparing analytical standards.
Acetone0.35556Good general-purpose solvent; volatile and easy to remove.
Tier 2: Moderate Likelihood Dichloromethane (DCM)0.30940Good for less polar compounds; useful in extractions and chromatography.[3]
Tetrahydrofuran (THF)0.20766Aprotic ether with moderate polarity; can form peroxides.
Ethyl Acetate (EtOAc)0.22877Moderately polar; common in chromatography and extractions.[3]
Tier 3: Lower Likelihood Ethanol (EtOH)0.65478Polar protic solvent; may be effective, especially with warming.
Methanol (MeOH)0.76265Highly polar protic solvent; may be less effective than aprotic options but worth testing.
Toluene0.099111Nonpolar aromatic solvent; unlikely to be effective alone.
Hexane / Heptane0.00969 / 98Nonpolar aliphatic solvents; very unlikely to be effective.[4]

Experimental Protocol for Solubility Determination

This protocol outlines a systematic, small-scale method to determine the approximate solubility of 5-Methoxy-2-(3-oxopropyl)-benzonitrile. This approach conserves valuable compound while providing actionable data.

Materials & Equipment
  • 5-Methoxy-2-(3-oxopropyl)-benzonitrile (solid)

  • Selected solvents from Table 1 (high purity grade)

  • Analytical balance (± 0.01 mg)

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes

  • Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate chemical-resistant gloves.[6][7]

Workflow for Solubility Screening

The following diagram illustrates the decision-making process for systematic solvent screening.

G cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_decision Decision & Iteration A Weigh 1-2 mg of compound into a 2 mL glass vial B Add 100 µL of Tier 1 Solvent (e.g., DMSO) A->B C Vortex for 30 seconds B->C D Visually Inspect for Undissolved Solid C->D E Sonicate for 5 minutes in a water bath D->E F Visually Inspect Again E->F G Is the solution clear? F->G H Compound is Soluble (>= 10-20 mg/mL). Proceed to quantification. G->H Yes I Add another 100 µL solvent (Total Vol = 200 µL) G->I No J Repeat Dissolution Steps (Vortex/Sonicate) I->J K Is the solution clear now? J->K L Compound has limited solubility. Try a different solvent from Tier 1 or 2. K->L No M Record approximate solubility (e.g., ~5-10 mg/mL) K->M Yes M->L

Caption: Workflow for systematic solubility screening.

Step-by-Step Protocol
  • Preparation: Accurately weigh approximately 1-2 mg of 5-Methoxy-2-(3-oxopropyl)-benzonitrile into a clean, dry 2 mL glass vial.

  • Initial Solvent Addition: Add 100 µL of a Tier 1 solvent (e.g., DMSO, Acetone) to the vial. This creates an initial target concentration of 10-20 mg/mL.

  • Mechanical Agitation: Cap the vial securely and vortex vigorously for 30 seconds.[8]

  • Initial Observation: Visually inspect the solution against a dark background. If the solution is completely clear with no visible particles, the compound is soluble at this concentration. Proceed to step 8.

  • Sonication: If solid material remains, place the vial in a bath sonicator and sonicate for 5-10 minutes. Sonication uses ultrasonic waves to break up solid aggregates and enhance dissolution.[9]

  • Second Observation: Inspect the vial again. If the solution is now clear, proceed to step 8.

  • Incremental Dilution: If solid still remains, the compound is not soluble at 10-20 mg/mL. Add another 100 µL of the same solvent (total volume now 200 µL, concentration is 5-10 mg/mL). Repeat steps 3-6. If it dissolves, note the approximate solubility. If not, the solubility in this solvent is <5 mg/mL.

  • Testing Other Solvents: Repeat steps 1-7 for other promising solvents from Table 1 to build a comprehensive solubility profile.

  • Documentation: Meticulously record the solvent used, the amount of compound, the volume of solvent required for complete dissolution, and any observations (e.g., "required gentle heating," "formed a suspension").

Quantitative Solubility Determination (Shake-Flask Method)

For applications requiring precise solubility values (e.g., formulation development), the equilibrium shake-flask method is the standard.[1]

  • Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation and subsequent filtration through a chemically inert syringe filter (e.g., PTFE).[1]

  • Quantification: Analyze the concentration of the solute in the clear filtrate using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

  • Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.[1]

Solvent Selection for Specific Applications

The optimal solvent is not always the one with the highest dissolving power. The downstream application is a critical factor.

  • Nuclear Magnetic Resonance (NMR): Use deuterated solvents (e.g., DMSO-d₆, Chloroform-d, Acetone-d₆) to avoid interference with the proton signals of the analyte.

  • High-Performance Liquid Chromatography (HPLC): The solvent must be miscible with the mobile phase and capable of dissolving the compound to a sufficient concentration for detection. Acetonitrile and Methanol are common choices.

  • Chemical Reactions: The solvent must not react with the starting materials, reagents, or products. It should also have an appropriate boiling point for the reaction temperature. DMF, THF, and DCM are frequently used.

  • Biological/Cell-Based Assays: Biocompatibility is paramount. DMSO is widely used to prepare high-concentration stock solutions that are then diluted to a final, non-toxic concentration (typically <0.5%) in the aqueous assay medium.[9]

Safety and Handling

All work with 5-Methoxy-2-(3-oxopropyl)-benzonitrile and organic solvents must be performed in a well-ventilated fume hood.[10][11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6]

  • Chemical Handling: Avoid inhalation of vapors and direct skin contact.[10][12] Do not eat, drink, or smoke in the laboratory.[10]

  • Storage: Store the compound and solvents in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Anonymous. (2022, October 13). Comparison of the polarity of organic solvents.
  • GlobalSpec. (n.d.). Organic Solvents Selection Guide: Types, Features, Applications.
  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.
  • Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Anonymous. (n.d.). Polarity of Solvents.
  • Anonymous. (n.d.). Solvents and Polarity. Chemistry.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.
  • Anonymous. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • wikiHow. (2025, June 14). How to Determine Solubility.
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
  • Ampliqon. (n.d.). Safety considerations for chemical reagents.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Anonymous. (n.d.). benzonitrile.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

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Troubleshooting & Optimization

Preventing oxidation of 5-Methoxy-2-(3-oxopropyl)-benzonitrile to carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Aldehyde Oxidation

Welcome to the Technical Support Center for researchers working with 5-Methoxy-2-(3-oxopropyl)-benzonitrile. This guide, developed by our Senior Application Scientists, provides in-depth technical assistance to help you navigate the common challenge of preventing the oxidation of the aldehyde functional group to a carboxylic acid during your synthetic campaigns. We understand the critical importance of maintaining the integrity of your molecule and have compiled this resource to provide both preventative strategies and troubleshooting solutions.

Understanding the Challenge: The Unwanted Oxidation

The aldehyde in 5-Methoxy-2-(3-oxopropyl)-benzonitrile is susceptible to oxidation, which converts the -CHO group into a -COOH group, leading to the formation of an unwanted carboxylic acid byproduct. This is a common issue as aldehydes are more easily oxidized than many other functional groups.[1] The presence of the electron-donating methoxy group on the aromatic ring can also influence the reactivity of the molecule.

Here, we present two primary strategies to mitigate this issue:

  • Direct Selective Oxidation: Employing mild oxidizing agents that are selective for aldehydes and less likely to cause over-oxidation.

  • Protecting Group Strategy: Temporarily masking the aldehyde functionality as a less reactive group (an acetal) to protect it during subsequent reaction steps, followed by deprotection to regenerate the aldehyde.

Below, we provide a detailed exploration of these strategies, troubleshooting guidance, and frequently asked questions.

Troubleshooting Guide: Addressing Common Issues

Problem Potential Cause Recommended Solution
Significant formation of the carboxylic acid byproduct despite using a mild oxidizing agent. The "mild" oxidizing agent is still too reactive for the substrate under the chosen conditions. Reaction time may be too long, or the temperature may be too high.- Reduce the reaction time and monitor the reaction closely using TLC or LC-MS. - Lower the reaction temperature. - Switch to an even milder oxidizing agent. For instance, if Swern oxidation is failing, consider Dess-Martin periodinane.
The nitrile group is hydrolyzed to a carboxylic acid. The reaction or work-up conditions are too acidic or basic. Nitriles can be hydrolyzed under harsh acidic or basic conditions, especially with heating.[2][3][4]- Ensure all work-up steps are performed under neutral or near-neutral pH. - If using an acidic deprotection for an acetal, opt for milder acidic conditions (e.g., pyridinium p-toluenesulfonate) or a non-acidic deprotection method.[5]
The methoxy group is cleaved (O-demethylation). Exposure to harsh acidic conditions or certain strong oxidizing agents. While generally stable, the methoxy group can be cleaved under vigorous conditions.[6]- Avoid strong acids like HBr or HI. - If oxidation is the suspected cause, this is less common with typical synthetic oxidants but consider that highly reactive intermediates could be involved. Ensure the reaction is run under controlled conditions.
Incomplete acetal protection of the aldehyde. Insufficient removal of water during the reaction, which drives the equilibrium back towards the starting materials.[7] Inadequate catalysis.- Use a Dean-Stark apparatus to azeotropically remove water. - Add a dehydrating agent like anhydrous magnesium sulfate. - Ensure the acid catalyst (e.g., p-TsOH) is fresh and used in the correct catalytic amount.[7]
Difficulty in deprotecting the acetal without affecting other functional groups. The deprotection conditions are too harsh, leading to side reactions with the nitrile or methoxy group.- Utilize mild deprotection methods. For acid-sensitive substrates, methods using bismuth nitrate or iodine in acetone can be effective and chemoselective.[5][8]

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde in my compound so easily oxidized?

A1: Aldehydes are inherently susceptible to oxidation because of the hydrogen atom attached to the carbonyl carbon. This hydrogen can be readily abstracted by an oxidizing agent, initiating the conversion to a carboxylic acid.[1]

Q2: What is the most significant side reaction to be aware of besides aldehyde oxidation?

A2: Hydrolysis of the benzonitrile group to a carboxylic acid is a critical potential side reaction. This is typically promoted by strong acidic or basic conditions, especially at elevated temperatures.[9] It is crucial to maintain pH control during your reactions and work-ups.

Q3: Can I use common strong oxidizing agents like potassium permanganate or chromic acid?

A3: It is highly discouraged. Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will readily oxidize the aldehyde to a carboxylic acid and can potentially lead to other undesired side reactions on the aromatic ring or with the methoxy group.[10]

Q4: Is the methoxy group on the aromatic ring stable during these procedures?

A4: The methoxy group is generally stable under the mild conditions recommended in this guide. However, it can be susceptible to cleavage (O-demethylation) under harsh acidic conditions, particularly with strong acids like HBr or BBr₃.[6] The electron-withdrawing effect of the nitrile group at the ortho position may offer some stability to the methoxy group.

Q5: How do I choose between a direct selective oxidation and a protecting group strategy?

A5: The choice depends on the subsequent steps in your synthetic route.

  • Direct Selective Oxidation: This is a good option if the subsequent reaction is compatible with the aldehyde functionality and you wish to avoid additional protection/deprotection steps.

  • Protecting Group Strategy: This is necessary if the subsequent reaction conditions are harsh and would otherwise react with the aldehyde (e.g., use of strong nucleophiles, reducing agents, or certain oxidizing agents).[11][12]

Preventative Strategies & Experimental Protocols

Strategy 1: Direct Selective Oxidation

This approach focuses on using a mild oxidizing agent that can selectively convert a primary alcohol (if that is the precursor to your aldehyde) to the aldehyde without significant over-oxidation to the carboxylic acid. Two of the most reliable methods are the Swern and Dess-Martin oxidations.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is known for its mild reaction conditions and high yields.[13][14]

Experimental Workflow:

Swern_Oxidation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMSO DMSO in CH2Cl2 Activation Activate DMSO with Oxalyl Chloride (-78 °C) DMSO->Activation Oxalyl_Chloride Oxalyl Chloride in CH2Cl2 Oxalyl_Chloride->Activation Alcohol Starting Alcohol in CH2Cl2 Addition Add Alcohol Solution (-78 °C) Alcohol->Addition Triethylamine Triethylamine Base_Addition Add Triethylamine, Warm to RT Triethylamine->Base_Addition Activation->Addition 15-30 min Addition->Base_Addition 30-60 min Quench Quench with Water Base_Addition->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify DMP_Oxidation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol Starting Alcohol in CH2Cl2 Reaction Add DMP to Alcohol Solution (Room Temperature) Alcohol->Reaction DMP Dess-Martin Periodinane DMP->Reaction Quench Quench with Na2S2O3 Solution Reaction->Quench 1-3 hours Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Acetal_Protection Aldehyde 5-Methoxy-2-(3-oxopropyl)-benzonitrile Reagents Ethylene Glycol, p-TsOH (cat.), Toluene, Reflux Aldehyde->Reagents Acetal Protected Acetal Reagents->Acetal

Sources

Technical Support Center: Synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile. Here, we address common challenges and frequently asked questions to help you optimize your reaction, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in this multi-step synthesis can stem from issues in either the initial formation of the carbon-carbon bond to introduce the three-carbon chain or the subsequent oxidation to the aldehyde.

Potential Cause A: Inefficient Hydroformylation of 2-Allyl-5-methoxybenzonitrile

The hydroformylation (or oxo process) adds a formyl group (-CHO) and a hydrogen atom across the double bond of the allyl precursor.[1] Inefficiencies here directly impact the amount of the intermediate alcohol available for oxidation.

  • Troubleshooting Steps & Solutions:

    • Catalyst Selection and Activity: The choice of catalyst is critical. While various transition metal complexes can be used, rhodium and cobalt-based catalysts are common for hydroformylation.[1] Ensure your catalyst, for example, RhH(CO)(PPh₃)₃, is active and not degraded. Consider using a fresh batch or a different catalyst system if yields remain low.

    • Reaction Conditions: Hydroformylation reactions are sensitive to temperature and pressure.[1] Typically, these reactions are run at elevated temperatures (80-200 °C) and pressures of carbon monoxide and hydrogen.[1] Optimize these parameters for your specific substrate and catalyst system. A design of experiments (DoE) approach can be efficient in finding the optimal conditions.

    • Ligand Choice: The ligands on the metal center influence both the activity and selectivity of the catalyst. The use of phosphine ligands, such as triphenylphosphine (PPh₃), is common. The concentration of the ligand can also be a crucial factor to control catalyst stability and selectivity.[2]

Potential Cause B: Incomplete Oxidation of 2-(3-Hydroxypropyl)-5-methoxybenzonitrile

The oxidation of the primary alcohol intermediate to the desired aldehyde is a critical step where yield can be lost.

  • Troubleshooting Steps & Solutions:

    • Choice of Oxidizing Agent: Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid. Common choices include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.[3] Harsh oxidants like potassium permanganate or chromic acid should be avoided.

    • Reaction Temperature Control: Many oxidation reactions are exothermic. It is crucial to maintain the recommended temperature to avoid side reactions or decomposition of the product. For instance, Swern oxidations are typically run at very low temperatures (-78 °C).

    • Stoichiometry of the Oxidant: Using an insufficient amount of the oxidizing agent will result in an incomplete reaction. Conversely, a large excess can lead to the formation of byproducts.[4] Carefully control the stoichiometry, typically using a slight excess (1.1-1.5 equivalents) of the oxidant.

    • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting alcohol and the appearance of the aldehyde product. This will help you determine the optimal reaction time and prevent over-oxidation.[5]

Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?

Byproduct formation is a common issue that complicates purification and reduces yield.

Common Byproducts and Their Origins:

ByproductPotential OriginMitigation Strategy
5-Methoxy-2-(3-hydroxypropyl)-benzonitrile Incomplete oxidation of the alcohol intermediate.Optimize oxidation conditions (see Q1). Ensure sufficient oxidant and adequate reaction time.
5-Methoxy-2-(3-oxopropyl)-benzoic acid Over-oxidation of the aldehyde product.Use a milder oxidizing agent and carefully control the reaction temperature and time.[6]
Starting Material (e.g., 2-Allyl-5-methoxybenzonitrile) Incomplete initial reaction (e.g., hydroformylation).Re-evaluate and optimize the conditions of the initial C-C bond-forming step.
Polymerization Products Aldehydes can be prone to polymerization, especially under acidic or basic conditions.Maintain neutral pH during workup and purification. Store the purified product in a cool, dark place.
  • Analytical Approach:

    • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the structure of impurities.

    • Mass Spectrometry (MS): GC-MS or LC-MS can help determine the molecular weight of byproducts, aiding in their identification.

Q3: I'm having difficulty purifying the final product. What are the recommended methods?

The aldehyde functional group can make purification challenging due to its reactivity.

  • Recommended Purification Techniques:

    • Silica Gel Column Chromatography: This is the most common method for purifying compounds of this type.

      • Solvent System (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture and gradually increase the concentration of ethyl acetate.

      • TLC Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.

      • Streaking/Tailing on TLC: If you observe streaking, it may be due to the acidic nature of the silica gel. Adding a small amount (0.5-1%) of a volatile acid like acetic acid to the eluent can improve peak shape.[7]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

      • Solvent Selection: Choose a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. A mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane or heptane) often works well.[7]

    • Distillation: If the product is a thermally stable liquid, vacuum distillation can be used for purification. However, be cautious as aldehydes can be sensitive to heat.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Q4: What are the key safety precautions I should take during this synthesis?

  • General Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Reagent-Specific Hazards:

    • Nitriles: Benzonitrile and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[9][10]

    • Oxidizing Agents: Many oxidizing agents are corrosive and can be reactive. Handle them with care and quench any excess reagent appropriately during the workup.

    • Solvents: Use flammable organic solvents with caution and away from ignition sources.

Q5: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the nitrile (C≡N) and aldehyde (C=O) functional groups.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity.[11]

Q6: My final product has a yellowish tint. Is this a cause for concern?

A yellow color often indicates the presence of impurities.[12] While it may be acceptable for some subsequent steps, for applications requiring high purity, further purification is recommended to avoid unpredictable results.

Q7: How should I store the purified 5-Methoxy-2-(3-oxopropyl)-benzonitrile?

Aldehydes can be susceptible to oxidation and polymerization over time. Store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature (refrigerated or frozen) to maintain its purity.[12]

Experimental Workflow & Visualization

Generalized Synthetic Pathway

The synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile typically involves two key transformations: the introduction of a three-carbon chain onto the aromatic ring, followed by oxidation to the aldehyde.

Synthetic_Pathway Start 2-Allyl-5-methoxybenzonitrile Intermediate 2-(3-Hydroxypropyl)-5-methoxybenzonitrile Start->Intermediate Hydroformylation (e.g., CO, H₂, Rh catalyst) Product 5-Methoxy-2-(3-oxopropyl)-benzonitrile Intermediate->Product Oxidation (e.g., PCC or Swern)

Caption: Generalized two-step synthesis of the target compound.

Troubleshooting Logic Flow

When encountering low yields, a systematic approach to troubleshooting is essential.

Troubleshooting_Yield Start Low Yield Observed Check_Oxidation Analyze crude product by TLC/GC-MS. Is starting alcohol present? Start->Check_Oxidation Check_Hydroformylation Is starting allyl compound present? Check_Oxidation->Check_Hydroformylation No Optimize_Oxidation Incomplete Oxidation: - Increase oxidant stoichiometry - Extend reaction time - Check oxidant quality Check_Oxidation->Optimize_Oxidation Yes Optimize_Hydroformylation Incomplete Hydroformylation: - Check catalyst activity - Optimize T and P - Adjust ligand concentration Check_Hydroformylation->Optimize_Hydroformylation Yes Check_Purity Purification Issues: - Byproduct co-elution - Decomposition on silica Check_Hydroformylation->Check_Purity No End Yield Improved Optimize_Oxidation->End Optimize_Hydroformylation->End Check_Purity->End

Caption: Decision tree for troubleshooting low product yield.

References

  • SCIEPublish. Recent Advances in Developing Aldehyde-Accumulating Microbes and Future Perspective of Biosynthetic Applications - Synthetic Biology and Engineering. Available from: [Link]

  • DSpace@MIT. Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli. Available from: [Link]

  • kluedo. Development of New Methods for the Synthesis of Aldehydes, Arenes and Trifluoromethylated Compounds. Available from: [Link]

  • Rsc.org. Supporting Information. Available from: [Link]

  • PubChem. BENZONITRILE. Available from: [Link]

  • ChemSynthesis. 5-methoxy-2-[(2E)-3-(methylsulfanyl)-2-propenyl]benzonitrile. Available from: [Link]

  • ResearchGate. Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. Available from: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available from: [Link]

  • PrepChem.com. Preparation of benzonitrile. Available from: [Link]

  • LookChem. Purification of Benzonitrile - Chempedia. Available from: [Link]

  • Google Patents. CN106631891A - Preparation method of benzonitrile.
  • Beilstein Journals. 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Available from: [Link]

  • Mettler Toledo. Hydroformylation (Oxo Process). Available from: [Link]

  • ResearchGate. How can I purify impure benzonitrile?. Available from: [Link]

  • MedCrave online. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Available from: [Link]

  • MDPI. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Available from: [Link]

  • PMC. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

  • Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • PubChem. 2-Methyl-5-(2-methyl-3-oxopropyl)benzonitrile | C12H13NO. Available from: [Link]

  • RSC Publishing. Recent development towards alkene hydroformylation catalysts integrating traditional homo- and heterogeneous catalysis. Available from: [Link]

  • Google Patents. US4567305A - Process for continuous hydroformylation of allyl alcohol.
  • NICNAS. Benzonitrile: Human health tier II assessment. Available from: [Link]

  • Google Patents. US2828325A - Production of benzonitrile.
  • Google Patents. EP0129802B1 - Process for continuous hydroformylation of allyl alcohol.
  • SIELC. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. Available from: [Link]

  • MDPI. Chemistry of Hydroxypropyl Cellulose Oxidized by Two Selective Oxidants. Available from: [Link]

  • PubChem. 2-(Hydroxymethyl)-5-methoxybenzonitrile | C9H9NO2 | CID 18779767. Available from: [Link]

  • ResearchGate. Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. Available from: [Link]

  • ChemRxiv. Synthesis-Driven Structural Revision of C5-hydroxy-cyclo (L-Pro-L-Leu) Using Electrochemical Oxidation. Available from: [Link]

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Technical Support Center: Purification of 5-Methoxy-2-(3-oxopropyl)-benzonitrile Oil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Methoxy-2-(3-oxopropyl)-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this valuable pharmaceutical intermediate. The quality and purity of such intermediates are critical, directly influencing the efficacy and safety of the final active pharmaceutical ingredients (APIs).[1][2]

Understanding the Molecule: Key Properties Influencing Purification

5-Methoxy-2-(3-oxopropyl)-benzonitrile is an oily substance at room temperature, a physical state that presents unique purification challenges compared to solid compounds. Its structure, featuring a polar nitrile group, a methoxy group, and a reactive aldehyde (within the oxopropyl chain), dictates its solubility and stability. Understanding these characteristics is paramount for selecting and optimizing a purification strategy.

PropertyImplication for Purification
Physical State Oily liquid at room temperature
Polarity Moderately polar due to nitrile, methoxy, and carbonyl groups
Reactivity The aldehyde group is susceptible to oxidation and side reactions.
Thermal Stability Potential for degradation at high temperatures.

Troubleshooting Common Purification Techniques

The purification of 5-Methoxy-2-(3-oxopropyl)-benzonitrile oil typically involves one or a combination of the following techniques: column chromatography, distillation, and liquid-liquid extraction.[1][3] This section provides troubleshooting guidance for common issues encountered with each method.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[4]

Issue 1: Poor Separation of the Target Compound from Impurities

Q: My column is not resolving the desired product from closely-related impurities. What can I do?

A: This is a common challenge, often stemming from an inappropriate solvent system or stationary phase.

  • Optimize the Mobile Phase: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Use Thin Layer Chromatography (TLC) to screen various solvent ratios to find the optimal separation. For benzonitrile derivatives, a gradient elution can be particularly effective.[4]

  • Consider a Different Stationary Phase: While silica gel is the most common choice, other stationary phases like alumina (neutral or basic) might offer different selectivity for your compound and its impurities.[5]

  • Sample Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase. Dissolve your oily product in a minimal amount of the initial mobile phase before loading.

Issue 2: The Product is Tailing or Streaking on the Column

Q: My compound is producing a long "tail" as it elutes from the column, leading to broad fractions and poor purity. Why is this happening and how can I fix it?

A: Tailing is often caused by the compound's acidic or basic nature interacting too strongly with the stationary phase.

  • Acidify the Mobile Phase: The nitrile group can have a slight basic character. Adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your mobile phase can suppress strong interactions with the silica gel, resulting in sharper peaks.[6]

  • Check for Compound Degradation: The aldehyde functionality in your molecule can be sensitive. If the silica gel is too acidic, it might be causing on-column reactions. In such cases, using a neutral stationary phase like deactivated silica or alumina could be beneficial.

Experimental Protocol: Optimized Flash Column Chromatography

  • Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).

  • Column Loading: Dissolve the crude 5-Methoxy-2-(3-oxopropyl)-benzonitrile oil in a minimal volume of the initial mobile phase. If solubility is an issue, use a stronger solvent like dichloromethane and adsorb the sample onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your target compound.

  • Monitoring: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Vacuum Distillation

For thermally stable oils, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

Issue 1: The Compound Decomposes During Distillation

Q: I'm observing darkening of my compound and a lower than expected yield after distillation. What's causing this?

A: This is a strong indication of thermal decomposition.

  • Reduce the Boiling Point: The key is to lower the distillation temperature. This is achieved by reducing the pressure using a high-vacuum pump. For benzonitriles, distillation under reduced pressure is standard practice.[5][7]

  • Use a Short Path Distillation Apparatus: A short path setup minimizes the time the compound spends at high temperatures, reducing the likelihood of degradation.

  • Avoid Overheating: Use a heating mantle with a stirrer and a thermometer to carefully control the temperature of the distilling flask. Do not exceed the temperature required for a steady distillation rate.

Issue 2: Bumping or Uncontrolled Boiling

Q: My distillation is proceeding unevenly, with sudden violent boiling. How can I ensure a smooth distillation?

A: "Bumping" is caused by the superheating of the liquid.

  • Ensure Proper Stirring: Vigorous stirring with a magnetic stir bar is essential to break up large bubbles and ensure even heat distribution.

  • Use Boiling Chips or a Capillary Bubbler: Adding fresh boiling chips to the cooled liquid before starting the distillation can promote smooth boiling. For very high vacuum work, a fine capillary tube releasing a slow stream of an inert gas like nitrogen or argon is effective.

Diagram: Logic for Choosing a Purification Technique

purification_choice start Crude 5-Methoxy-2-(3-oxopropyl)-benzonitrile Oil is_solid Is the major impurity a non-volatile solid? start->is_solid is_volatile Are impurities significantly more or less volatile? is_solid->is_volatile No distillation Vacuum Distillation is_solid->distillation Yes complex_mixture Is it a complex mixture of structurally similar compounds? is_volatile->complex_mixture No is_volatile->distillation Yes chromatography Column Chromatography complex_mixture->chromatography Yes extraction Liquid-Liquid Extraction complex_mixture->extraction No (consider as a pre-purification step) final_product Purified Product distillation->final_product chromatography->final_product extraction->chromatography

Caption: Decision workflow for purification method selection.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 5-Methoxy-2-(3-oxopropyl)-benzonitrile oil?

A1: Impurities can originate from starting materials, side reactions, or degradation.[8] Common impurities may include unreacted starting materials, by-products from the synthesis, and oxidation products of the aldehyde. Characterizing your crude material by techniques like NMR or GC-MS can help identify the major impurities and guide your purification strategy.[3]

Q2: Can I use crystallization to purify this oil?

A2: While direct crystallization of the oil is not possible, it might be feasible to create a solid derivative for purification. For example, the aldehyde could be derivatized, the resulting solid purified by recrystallization, and the derivative then converted back to the aldehyde. However, this adds synthetic steps. Recrystallization is a common and effective method for purifying solid benzonitrile derivatives.[9][10]

Q3: How should I handle and store the purified 5-Methoxy-2-(3-oxopropyl)-benzonitrile?

A3: Due to the aldehyde group, the compound may be sensitive to air oxidation. It is advisable to store the purified oil under an inert atmosphere (nitrogen or argon) at a low temperature to minimize degradation.[3]

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities. A reverse-phase C18 column is often a good starting point.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and can be used to estimate purity by integrating the signals of the product versus those of impurities.[13]

Diagram: General Troubleshooting Workflow

Caption: A systematic approach to troubleshooting purification problems.

References

  • Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 13).
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16).
  • How can I purify impure benzonitrile? - ResearchGate. (2017, July 23).
  • Synthesis of Benzonitrile - YouTube. (2021, August 1).
  • Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols - Benchchem.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15).
  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis - Benchchem.
  • EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google Patents.
  • EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives - Google Patents.
  • EP0004257B1 - Benzonitrile derivative, process for its preparation and its application - Google Patents.
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.
  • Supporting Information - Rsc.org.
  • The Importance of Purity in Pharmaceutical Intermediates.
  • Technical Support Center: Catalyst Selection for Nitrile Synthesis - Benchchem.
  • Benzonitrile - SIELC Technologies. (2023, May 31).
  • HPLC Methods for analysis of Benzonitrile - HELIX Chromatography.
  • 5-methoxy-2-[(2E)-3-(methylsulfanyl)-2-propenyl]benzonitrile - ChemSynthesis. (2025, May 20).
  • FAQs: Organic Impurities - US Pharmacopeia (USP).
  • Purification of Benzonitrile - Chempedia - LookChem.
  • Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile - ResearchGate. (2025, August 6).
  • Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. (2018, February 16).
  • Chemical structure of benzonitrile derivatives investigated - ResearchGate.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC. (2024, May 4).
  • EP0334188A2 - Process for producing aromatic nitrile - Google Patents.
  • 5-(Hydroxymethyl)-2-methoxybenzonitrile | C9H9NO2 | CID 22996194 - PubChem.
  • a validated rp-hplc method for the determination of impurities in tamsulosin hcl - SciSpace. (2011, October 21).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Purification techniques for 5-Methoxy-3,5-dioxopentanoic acid - Benchchem.
  • Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole - arkat usa.
  • Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub.
  • Ion Chromatography Troubleshooting Guide - Resolving IC Analysis Issues - Thermo Fisher Scientific.
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide - Semantic Scholar.
  • Tuning the stability of alkoxyisopropyl protection groups - Beilstein Journals. (2019, March 21).
  • Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile - Benchchem.
  • 2-Methyl-5-(2-methyl-3-oxopropyl)benzonitrile | C12H13NO - PubChem.
  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal.
  • Benzonitrile Impurities and Related Compound - Veeprho.

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Technical Support Center: Stability Management of 3-Oxopropyl Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Stability Paradox

Executive Summary: 3-oxopropyl benzonitriles (specifically 4-(3-oxopropyl)benzonitrile , also known as 3-(4-cyanophenyl)propanal ) are critical intermediates in the synthesis of aromatase inhibitors like Letrozole .

The central challenge with this molecule is its dual reactivity. While the nitrile group is relatively stable, the aldehyde moiety is highly prone to three specific degradation pathways:

  • Oligomerization/Polymerization: Formation of trimers (trioxanes) or linear polyacetals, often catalyzed by trace acids or bases.

  • Aldol Condensation: Self-reaction due to the acidity of the

    
    -protons adjacent to the carbonyl.
    
  • Oxidation: Rapid conversion to 3-(4-cyanophenyl)propanoic acid upon exposure to air.

This guide provides a self-validating workflow to arrest these pathways, focusing on the Bisulfite Adduct Strategy as the industry gold standard for purification and storage.

Critical Degradation Pathways (Visualized)

Understanding the enemy is the first step to containment. The diagram below maps the specific failure modes of 3-oxopropyl benzonitriles.

DegradationPathways Aldehyde 3-(4-cyanophenyl)propanal (Active Monomer) Polymer Polyacetal / Oligomers (Irreversible Gum) Aldehyde->Polymer Trace Acid/Base T > 25°C Aldol Aldol Condensation Product (Dimer) Aldehyde->Aldol pH > 8 Concentration Acid Carboxylic Acid (Oxidation Impurity) Aldehyde->Acid O2 (Air) Bisulfite Bisulfite Adduct (Stable Solid) Aldehyde->Bisulfite NaHSO3 (aq) Protection Bisulfite->Aldehyde Base/Formaldehyde Regeneration

Figure 1: Degradation landscape of 3-oxopropyl benzonitriles. The red path represents the primary polymerization risk.

Tier 1: The Bisulfite Adduct Protocol (Purification & Storage)

The Problem: Distillation of high-boiling aryl aldehydes often leads to thermal polymerization in the pot. The Solution: Convert the liquid aldehyde into a crystalline sodium bisulfite adduct . This solid is immune to polymerization and oxidation, allowing for indefinite storage.

Protocol A: Formation of the Adduct (Stabilization)

Use this immediately after the oxidation step or nitrile reduction.

  • Dissolution: Dissolve crude 3-(4-cyanophenyl)propanal in a minimal amount of Methanol (MeOH) or Ethanol (EtOH) .

    • Why: Aldehydes are lipophilic; bisulfite is hydrophilic. Alcohol acts as the phase transfer bridge.

  • Addition: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    )  (approx. 40% w/w). Add 1.2 equivalents dropwise to the aldehyde solution with vigorous stirring.
    
  • Crystallization: Stir for 30–60 minutes. A white precipitate (the adduct) should form.

    • Troubleshooting: If no solid forms, add small amounts of diethyl ether to lower the solubility of the adduct.

  • Isolation: Filter the solid. Wash with diethyl ether to remove non-aldehyde organic impurities (e.g., unreacted alcohols or over-reduced byproducts).

  • Storage: Dry under vacuum. Store the white powder at room temperature. Do not store the free aldehyde oil.

Protocol B: Regeneration (Just-in-Time Release)

Perform this step only when you are ready to use the aldehyde in the next reaction (e.g., Letrozole synthesis).

  • Suspension: Suspend the bisulfite adduct in a biphasic mixture of Ethyl Acetate (EtOAc) and Water .

  • Basification: Slowly add 10% aqueous Sodium Carbonate (

    
    )  or Sodium Hydroxide (
    
    
    
    ) until pH reaches 10–12.
    • Caution: Do not exceed pH 12, or you risk hydrolyzing the nitrile group to an amide/acid.

  • Extraction: The adduct breaks; the free aldehyde migrates into the EtOAc layer.

  • Workup: Separate layers immediately. Dry organic layer over

    
     and concentrate at low temperature (<30°C).
    

Tier 2: Reaction Engineering & Handling

If you must handle the free aldehyde without bisulfite protection, adhere to these strict parameters to prevent "gumming" (polymerization).

Solvent Compatibility Matrix
SolventCompatibilityNotes
DMF / DMAc ⚠️ Caution Excellent solubility, but high boiling points make removal difficult. Residual solvent promotes polymerization during concentration.
Dichloromethane (DCM) Recommended Low boiling point allows removal without thermal stress.
THF 🟡 Monitor Ensure THF is peroxide-free. Peroxides initiate radical polymerization of aldehydes.
Toluene Recommended Good for azeotropic removal of water if acetal protection is used.
Operational Parameters
  • Temperature: Never heat the neat (solvent-free) aldehyde above 40°C . Thermal energy overcomes the activation barrier for self-polymerization.

  • pH Control: Maintain pH 5–7.

    • Acidic risk: Catalyzes trimerization (trioxane formation).

    • Basic risk:[1] Catalyzes Aldol condensation (dimerization).

  • Atmosphere: Strict Nitrogen (

    
    )  or Argon  blanket.[2] Oxygen converts the aldehyde to 3-(4-cyanophenyl)propanoic acid, which then acts as an acid catalyst for polymerization (autocatalytic degradation).
    

Troubleshooting Guide (FAQ)

Q1: My aldehyde oil turned into a viscous gum overnight. Can I save it?

  • Diagnosis: You have experienced oligomerization.

  • Remedy: Attempt thermal "cracking." Dissolve the gum in a high-boiling solvent and heat gently under vacuum distillation conditions. However, yield recovery is usually poor (<30%).

  • Prevention: Never store the intermediate as a neat oil. Convert to bisulfite adduct or store as a dilute solution in toluene at -20°C.

Q2: I see a new spot on TLC just below my product spot. What is it?

  • Diagnosis: Likely the carboxylic acid derivative (oxidation product).

  • Test: Treat a small aliquot with saturated

    
    . If the spot stays at the baseline, it is the acid.
    
  • Impact: Even 1% acid impurity can catalyze bulk polymerization of the remaining aldehyde. Remove it immediately via a basic wash (wash organic layer with weak

    
    ).
    

Q3: Why is my yield low during the Letrozole condensation step?

  • Mechanism: If you used a strong base (like Potassium t-butoxide) before adding the triazole, the aldehyde likely self-condensed via the Aldol pathway.

  • Fix: Mix the triazole and the base first, then add the aldehyde slowly at low temperature (-10°C to 0°C) to ensure the aldehyde reacts with the triazole anion and not itself.

Process Workflow: Bisulfite Purification

This workflow illustrates the "Loop" allowing for safe storage.

BisulfiteWorkflow Start Crude Reaction Mixture (Contains Aldehyde + Impurities) Step1 Add NaHSO3 (aq) + MeOH Start->Step1 Decision Precipitate Formed? Step1->Decision Solid Filter Solid Adduct (Impurities stay in filtrate) Decision->Solid Yes Adjust Add Ether/Cooling Decision->Adjust No Storage SAFE STORAGE (Solid State, RT) Solid->Storage Adjust->Decision Regen Regeneration (Aq. Na2CO3 + EtOAc) Storage->Regen On Demand Product Pure Aldehyde (Ready for Synthesis) Regen->Product

Figure 2: The Bisulfite Purification Loop. This method decouples the synthesis timeline from the instability of the intermediate.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[3] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[3] Journal of Organic Chemistry, 64(15), 5722-5724.

  • Wadhwa, L., & Saxena, R. (2005).[4] Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[4][5][6][1] U.S. Patent Application 2005/0209294.[1] (Describes the handling of Letrozole intermediates).

  • BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts: Protocols for Aliphatic and Aromatic Aldehydes.[7]

  • Suman, M., et al. (2019).[4] A novel process for the synthesis of substantially pure Letrozole.[1] Arkivoc, 2019(v), 319-326.[4] (Details on the sensitivity of the aldehyde intermediate).

Sources

Technical Support Center: Handling & Storage of Moisture-Sensitive Benzonitrile Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you are likely aware that benzonitrile aldehydes (such as 4-formylbenzonitrile and its halogenated derivatives) are critical electrophilic building blocks in active pharmaceutical ingredient (API) synthesis. However, their unique electronic properties make them notoriously unstable under standard laboratory conditions.

This guide synthesizes mechanistic chemical principles with field-proven methodologies to help you troubleshoot degradation issues, optimize your storage conditions, and recover compromised reagents.

Part 1: Mechanistic FAQs – Understanding the "Why"

Q1: Why does my 4-formylbenzonitrile degrade into a white, insoluble powder so much faster than standard benzaldehyde? A: The degradation is driven by the extreme electrophilicity of the carbonyl carbon. The para-nitrile (-CN) group is a powerful electron-withdrawing group (EWG). It exerts both an inductive (-I) and resonance (-M) effect, severely depleting electron density at the aldehyde functional group. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the carbonyl highly susceptible to nucleophilic attack by atmospheric water to form a hydrate (gem-diol). Furthermore, kinetic studies show that electron-withdrawing substituents significantly accelerate the rate of auto-oxidation to the corresponding carboxylic acid[1]. The white, insoluble powder you observe is 4-cyanobenzoic acid.

Q2: Can I just store these aldehydes in a standard laboratory refrigerator? A: No, refrigeration alone is insufficient and can actually accelerate degradation if moisture is present. While , cold air holds less moisture, meaning any ambient humidity trapped inside the vial will rapidly condense onto the cold chemical surface when placed in the fridge. You must displace all atmospheric air with an inert gas (Argon or Nitrogen) before sealing and cooling.

G A Benzonitrile Aldehyde (Highly Electrophilic) B Moisture (H2O) Nucleophilic Attack A->B Ambient Humidity D Auto-Oxidation (O2) Radical Mechanism A->D O2 Exposure C Gem-Diol (Hydrate) Inactive Intermediate B->C Hydration C->D Facilitated Oxidation E 4-Cyanobenzoic Acid (Insoluble Degradant) D->E Irreversible Degradation

Mechanistic pathway of benzonitrile aldehyde hydration and auto-oxidation.

Part 2: Quantitative Stability Matrix

To predict the storage requirements of your specific aldehyde, you must evaluate its electronic environment. The table below summarizes the causality between substituent effects and required storage stringency.

CompoundSubstituent EffectRelative ElectrophilicityAuto-Oxidation RiskRecommended Storage Protocol
4-Methoxybenzaldehyde Electron-Donating (-OMe)LowLowAmbient Temp, Tightly Closed
Benzaldehyde Neutral (None)ModerateModerate2-8 °C, Tightly Closed
4-Formylbenzonitrile Electron-Withdrawing (-CN)HighHigh2-8 °C, Argon Atmosphere[2]
3-Fluoro-4-formylbenzonitrile Strong EWG (-F, -CN)Very HighVery High-20 °C, Argon Atmosphere, Desiccator

Data synthesized from comparative oxidation studies of electron-withdrawing aldehydes [3].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol utilized in your lab must contain a built-in validation mechanism. Do not assume your storage or purification was successful without empirical proof.

Protocol A: The "Freeze-Pump-Thaw" Inspired Inert Storage Workflow

This protocol ensures absolute removal of moisture and oxygen prior to returning the chemical to cold storage.

Step-by-Step Methodology:

  • Preparation: Transfer the benzonitrile aldehyde vial into a glovebox or connect it to a Schlenk line using a vacuum adapter.

  • Evacuation: Apply high vacuum (< 1 Torr) for 2 minutes to vaporize any condensed surface moisture.

  • Backfilling: Backfill the vial with ultra-high purity Argon. Argon is heavier than Nitrogen and provides a superior protective "blanket" over the solid chemical.

  • Sealing: Cap the vial tightly with a PTFE-lined cap. Wrap the seal tightly with Parafilm.

  • Secondary Containment: Place the vial inside a secondary desiccator jar containing active indicating silica gel (blue to pink).

  • Cold Storage: Store the desiccator jar at 2-8 °C.

Self-Validating System: The indicating silica gel in the secondary container serves as your continuous validation. If the gel remains blue, the micro-environment is dry, and the primary seal is uncompromised. If it turns pink, the seal has failed, and the vial must be re-purged immediately.

Workflow S1 1. Vacuum Evacuation (< 1 Torr, 2 mins) S2 2. Argon Backfill (Heavy Inert Blanket) S1->S2 S2->S1 Repeat 3x (Schlenk) S3 3. PTFE & Parafilm Seal (Prevent Gas Exchange) S2->S3 S4 4. Indicating Desiccator (Self-Validation Step) S3->S4 S5 5. Cold Storage (2-8 °C, Dark) S4->S5

Self-validating inert storage workflow for moisture-sensitive aldehydes.

Protocol B: Recovery of Oxidized 4-Formylbenzonitrile

If your reagent has degraded, it will contain significant amounts of 4-cyanobenzoic acid. This protocol leverages acid-base extraction to rescue the unreacted aldehyde.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded solid mixture in Dichloromethane (DCM). The unreacted aldehyde will dissolve readily. The carboxylic acid degradant may remain partially insoluble.

  • Basic Wash: Transfer the organic layer to a separatory funnel. Wash with 1.0 M aqueous Sodium Bicarbonate (

    
    ).
    
    • Causality: The weak base deprotonates the 4-cyanobenzoic acid, converting it into a highly water-soluble sodium salt. The aldehyde remains in the organic layer.

  • Separation: Drain the lower DCM layer. Repeat the basic wash twice.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure.
    

Self-Validating System: Take a


-NMR spectrum of the recovered solid in 

. A successful recovery is validated by a sharp aldehyde proton singlet at ~10.1 ppm, and the absolute absence of a broad carboxylic acid peak at ~12.0 - 13.0 ppm. If the acid peak is absent, the purification is chemically validated.

References

  • Kinetics and Mechanism of Oxidation of Aromatic Aldehydes by Imidazolium Dichromate in Aqueous Acetic Acid Medium - ResearchGate. Available at:[Link]

  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters - PubMed Central (PMC). Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile: Focusing on the Aldehyde Moiety

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the aldehyde functional group within 5-Methoxy-2-(3-oxopropyl)-benzonitrile, a molecule of interest in synthetic chemistry and drug discovery. As Senior Application Scientists, our goal is to offer not just data, but a nuanced understanding of the analytical methodologies. This document will delve into the expected ¹H NMR signature of the aldehyde proton, compare this technique with alternative spectroscopic methods, and provide robust experimental protocols.

The Distinctive Aldehyde Proton: A ¹H NMR Perspective

The aldehyde proton is one of the most readily identifiable signals in a ¹H NMR spectrum due to its characteristic downfield chemical shift. This is primarily a consequence of the magnetic anisotropy of the carbonyl group, which strongly deshields the attached proton.[1] For aliphatic aldehydes, this peak typically appears in the δ 9-10 ppm range.[1][2]

In the case of 5-Methoxy-2-(3-oxopropyl)-benzonitrile, we can predict the chemical environment of the aldehyde proton with a high degree of confidence based on the electronic effects of the substituents on the benzene ring and the insulating effect of the propyl chain.

Predicted ¹H NMR Data for 5-Methoxy-2-(3-oxopropyl)-benzonitrile

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Aldehyde (-CHO)~9.8Triplet (t)~1.5 - 2.0The aldehyde proton is significantly deshielded by the adjacent carbonyl group. The propyl chain isolates it from the direct influence of the aromatic ring. It is expected to show a small triplet coupling to the adjacent methylene (-CH₂-) group.
Methylene (α to CHO)~2.8Triplet of triplets (tt)J ≈ 7.5, 1.5-2.0This methylene group is deshielded by the adjacent aldehyde. It will be split into a triplet by the other methylene group and a finer triplet by the aldehyde proton.
Methylene (β to CHO)~2.0Multiplet (m)-This methylene group will be part of a complex multiplet due to coupling with the adjacent methylene groups.
Methylene (γ to CHO)~2.9Triplet (t)~7.5This benzylic methylene group is deshielded by the aromatic ring and will be split into a triplet by the adjacent methylene group.
Aromatic Protons6.9 - 7.5Multiplets (m)-The aromatic protons will exhibit complex splitting patterns influenced by the electron-donating methoxy group and the electron-withdrawing cyano and alkyl groups.
Methoxy (-OCH₃)~3.9Singlet (s)-The methoxy protons will appear as a sharp singlet in a typical upfield region for such groups.

A Multi-faceted Approach: Comparison with Other Spectroscopic Techniques

While ¹H NMR is a powerful tool for identifying the aldehyde proton, a comprehensive analysis relies on corroborating data from other spectroscopic methods.

¹³C NMR Spectroscopy

In ¹³C NMR, the carbonyl carbon of an aldehyde gives a characteristic signal in the highly deshielded region of the spectrum, typically between 190 and 200 ppm.[1] This provides a clear indication of the presence of an aldehyde functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying carbonyl functionalities. Aldehydes exhibit a strong C=O stretching absorption band. For a saturated aliphatic aldehyde like the one in our target molecule, this peak is expected between 1740-1720 cm⁻¹.[1] A second, often weaker, pair of bands corresponding to the C-H stretch of the aldehyde group can be observed around 2830-2695 cm⁻¹. The presence of these characteristic bands provides strong evidence for an aldehyde.

Comparative Spectroscopic Data for the Aldehyde Moiety

Spectroscopic TechniqueKey Observable FeatureExpected PositionNotes
¹H NMR Aldehyde Proton (-CHO)δ ~9.8 ppmHighly deshielded and often a distinct, easily identifiable peak.
¹³C NMR Carbonyl Carbon (C=O)δ 190-200 ppmProvides clear evidence of a carbonyl group, distinguishing it from other carbon environments.
IR Spectroscopy C=O Stretch1740-1720 cm⁻¹A strong, sharp absorption band characteristic of a saturated aldehyde.
C-H Stretch (aldehyde)2830-2695 cm⁻¹Often appears as a pair of weaker bands, further confirming the aldehyde functionality.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.

Protocol 1: Sample Preparation for ¹H NMR Analysis

A meticulous sample preparation is paramount for obtaining a high-resolution NMR spectrum.

  • Sample Weighing: Accurately weigh 5-10 mg of 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter add_std 4. Add Internal Standard (TMS) filter->add_std cap 5. Cap and Label add_std->cap

Caption: Workflow for ¹H NMR Sample Preparation.

Protocol 2: Data Acquisition and Processing
  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.

  • Data Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

  • Analysis: Integrate the peaks to determine the relative proton ratios and measure the coupling constants for multiplicity analysis.

Logical Framework for Analysis

The following diagram illustrates the logical flow for the comprehensive spectroscopic analysis of the aldehyde functionality in 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

G cluster_analysis Spectroscopic Analysis of Aldehyde Moiety HNMR ¹H NMR Analysis (Identify Aldehyde Proton) Structure Structural Confirmation HNMR->Structure CNMR ¹³C NMR Analysis (Confirm Carbonyl Carbon) CNMR->Structure IR IR Spectroscopy (Verify C=O and C-H Stretches) IR->Structure

Caption: Logical workflow for structural confirmation.

Conclusion

The analysis of the aldehyde peak in 5-Methoxy-2-(3-oxopropyl)-benzonitrile is most definitively achieved through ¹H NMR spectroscopy, where its signal is expected to appear in the highly deshielded region around δ 9.8 ppm. This analysis is strongly supported by complementary data from ¹³C NMR and IR spectroscopy, which confirm the presence of the carbonyl group and the aldehyde C-H bond, respectively. By following the detailed experimental protocols provided, researchers can obtain high-quality data, leading to unambiguous structural elucidation and a deeper understanding of the chemical properties of this molecule.

References

  • Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shift. (2022, March 9). Oregon State University. [Link]

  • Spectroscopy of Aldehydes and Ketones. (2020, February 7). Oregon State University. [Link]

  • NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. (2025, May 22). JoVE. [Link]

Sources

A Senior Application Scientist's Guide to IR Spectrum Interpretation: Nitrile and Aldehyde Stretches in 5-Methoxy-2-(3-oxopropyl)-benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures of 5-Methoxy-2-(3-oxopropyl)-benzonitrile, a molecule featuring two distinct and highly informative functional groups: a nitrile and an aldehyde. We will explore the theoretical underpinnings of their characteristic vibrational frequencies, present a robust experimental protocol for data acquisition, and compare the utility of IR spectroscopy with alternative analytical techniques for structural elucidation.

Theoretical Framework: The Vibrational Language of Molecules

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy states.[1] The frequency of the absorbed radiation is specific to the type of chemical bond and the masses of the atoms involved, making it a powerful tool for identifying functional groups.[1][2] For 5-Methoxy-2-(3-oxopropyl)-benzonitrile, our primary focus is on the stretching vibrations of the nitrile (C≡N) and the aldehyde carbonyl (C=O) groups.

The Nitrile (C≡N) Stretch: A Sharp Signal in a Quiet Region

The carbon-nitrogen triple bond (C≡N) gives rise to a characteristically sharp and intense absorption band in a relatively uncongested region of the IR spectrum, typically between 2200 and 2300 cm⁻¹.[3] This high frequency is a direct consequence of the triple bond's strength and the sp-hybridization of the participating carbon and nitrogen atoms.[1][3]

Several factors can influence the precise position of this absorption:

  • Conjugation: When a nitrile group is directly attached to an aromatic ring, as in our target molecule, conjugation between the π-electrons of the ring and the triple bond occurs. This delocalization of electrons slightly weakens the C≡N bond, lowering its force constant and shifting the absorption to a lower wavenumber.[3][4][5] Aromatic nitriles typically absorb in the 2240-2220 cm⁻¹ range, compared to saturated nitriles which absorb from 2260-2240 cm⁻¹.[5]

  • Electronic Effects: The methoxy group (-OCH₃) on the benzene ring is an electron-donating group. This electronic effect can further influence the conjugation and may cause minor shifts in the C≡N frequency.

For 5-Methoxy-2-(3-oxopropyl)-benzonitrile, we predict a sharp, medium-to-strong intensity peak in the 2220-2240 cm⁻¹ region, characteristic of an aromatic nitrile.

The Aldehyde (C=O) Stretch: The Carbonyl's Signature

The carbonyl (C=O) double bond produces one of the most intense and recognizable absorption bands in an IR spectrum due to the large change in dipole moment during the stretching vibration.[6][7] The position of this band is highly sensitive to the molecular environment.

  • Aliphatic Aldehydes: In our molecule, the aldehyde group is part of a propyl chain and is therefore classified as a saturated aliphatic aldehyde. The C=O stretch for such aldehydes typically appears in the 1740-1720 cm⁻¹ range.[8][9] This is a strong, sharp absorption.

  • The Aldehydic C-H Stretch: A definitive feature for identifying an aldehyde is the presence of one or two weaker bands corresponding to the stretching of the C-H bond of the aldehyde group itself (-CHO). These bands appear at lower frequencies than typical alkyl C-H stretches.[6] Look for a characteristic pair of medium-intensity peaks, often appearing as a doublet or a shoulder, in the 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ regions.[6][8][10] The presence of a peak near 2720 cm⁻¹ is a particularly reliable diagnostic tool for aldehydes.[8]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Obtaining a clean, interpretable IR spectrum is contingent upon proper sample preparation and instrument setup. Attenuated Total Reflectance (ATR) is a modern, rapid, and often preferred method for both liquid and solid samples, requiring minimal preparation.[11][12]

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.[13]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the 5-Methoxy-2-(3-oxopropyl)-benzonitrile sample directly onto the ATR crystal. If the sample is a solid, use the ATR's pressure clamp to ensure firm and even contact between the sample and the crystal surface.[14]

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typical instrument parameters include:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Data Processing and Cleaning:

    • After acquisition, clean the ATR crystal thoroughly with a suitable solvent.

    • The resulting spectrum should be baseline-corrected if necessary. If using an ATR accessory, an ATR correction may be applied to the data to make the spectrum appear more like a traditional transmission spectrum, although this is often not necessary for simple peak identification.

Data Visualization and Interpretation

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of 5-Methoxy-2-(3-oxopropyl)-benzonitrile and highlights the key bonds responsible for the nitrile and aldehyde stretching vibrations.

Caption: Structure of 5-Methoxy-2-(3-oxopropyl)-benzonitrile with key IR stretches highlighted.

Summary of Expected IR Absorptions

The following table summarizes the primary diagnostic peaks expected in the IR spectrum.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected IntensityNotes
~3070-3010Aromatic C-HStretchMedium to WeakCharacteristic of C-H bonds on the benzene ring.
~2960-2850Alkyl C-HStretchMediumFrom the propyl chain and methoxy group.
~2820 and ~2720Aldehyde C-HStretch (Fermi Doublet)Weak to MediumHighly diagnostic for the aldehyde functional group.[8][10]
~2230 Nitrile (C≡N) Stretch Medium to Strong, Sharp Position indicative of conjugation with the aromatic ring.[5]
~1725 Aldehyde (C=O) Stretch Strong, Sharp Position characteristic of a saturated aliphatic aldehyde.[8]
~1600 and ~1475Aromatic C=CRing StretchMediumSkeletal vibrations of the benzene ring.

Comparison with Alternative Analytical Techniques

While IR spectroscopy is excellent for identifying functional groups, a comprehensive structural confirmation benefits from complementary techniques.

TechniqueInformation Provided for 5-Methoxy-2-(3-oxopropyl)-benzonitrileAdvantages vs. IRDisadvantages vs. IR
¹H NMR Spectroscopy Provides detailed information on the chemical environment of all hydrogen atoms. Expect a distinct aldehyde proton signal around 9-10 ppm .[9][10] Signals for the aromatic, methoxy, and propyl protons would confirm the carbon skeleton and substitution pattern.Provides precise connectivity information through spin-spin coupling. Quantitatively relates the number of protons in different environments.Less direct in identifying functional groups like nitriles (which have no protons). Requires deuterated solvents.
¹³C NMR Spectroscopy Detects all unique carbon atoms. The aldehyde carbonyl carbon would appear far downfield (190-215 ppm ).[9] The nitrile carbon would be found around 110-125 ppm , and the aromatic and aliphatic carbons would have characteristic shifts.Directly confirms the carbon backbone and the presence of quaternary carbons (like the nitrile carbon).Longer acquisition times; less sensitive than ¹H NMR. Does not provide the immediate functional group "fingerprint" that IR does for carbonyls.
Raman Spectroscopy A complementary vibrational spectroscopy technique. The C≡N triple bond, being highly polarizable, typically gives a very strong and sharp Raman signal. The C=O stretch is also Raman active but is often weaker than in the IR spectrum.Excellent for symmetric or non-polar bonds that are weak in IR. Can often be used with aqueous samples.Fluorescence from impurities can often overwhelm the Raman signal. Can be less sensitive for highly polar bonds compared to IR.
Mass Spectrometry (MS) Determines the molecular weight of the compound, providing its elemental formula. Fragmentation patterns can give clues about the structure, such as the loss of the propyl-aldehyde chain.Provides highly accurate molecular weight and formula. Extremely sensitive, requiring very little sample.Does not directly identify functional groups. Isomer differentiation can be challenging without tandem MS (MS/MS).

Conclusion

The infrared spectrum of 5-Methoxy-2-(3-oxopropyl)-benzonitrile provides two unambiguous and powerful diagnostic signals for structural verification. The sharp C≡N stretch, expected around 2230 cm⁻¹ , confirms the presence of the aromatic nitrile, while the strong C=O stretch near 1725 cm⁻¹ , supported by the characteristic C-H stretches around 2820 and 2720 cm⁻¹, definitively identifies the saturated aldehyde. While techniques like NMR and Mass Spectrometry are essential for complete structural elucidation and isomer differentiation, FTIR spectroscopy remains an unparalleled tool for rapid, non-destructive, and conclusive functional group identification.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching.
  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones.
  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Unknown. (n.d.). IR - spectroscopy.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Unknown. (n.d.). Sample preparation for FT-IR.
  • Michigan State University. (n.d.). Infrared Spectrometry.
  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview.
  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • JASCO. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.

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A Comparative Guide to the Mass Spectrometric Analysis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-Methoxy-2-(3-oxopropyl)-benzonitrile, a compound of interest for researchers in synthetic chemistry and drug development. We will explore the most probable fragmentation pathways under Electrospray Ionization (ESI), propose a robust experimental workflow for its characterization, and compare this technique with alternative analytical methodologies to provide a comprehensive framework for its structural elucidation.

Introduction: The Analytical Challenge

5-Methoxy-2-(3-oxopropyl)-benzonitrile is a multifunctional aromatic compound. Its structure, featuring a benzonitrile core, a methoxy substituent, and an oxopropyl side chain, presents a unique analytical puzzle. Characterizing such molecules is critical in pharmaceutical development and synthetic chemistry, where confirmation of structure and identification of related impurities are paramount.[1] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an indispensable tool for this purpose, offering high sensitivity and structural information.[1]

This guide moves beyond a simple recitation of data. It serves as a practical, field-proven manual, explaining the causal relationships behind fragmentation patterns and experimental design. We will predict the compound's behavior in a tandem mass spectrometer and provide the means to validate this prediction experimentally.

Predicted Fragmentation Pattern via Electrospray Ionization (ESI-MS/MS)

Electrospray Ionization (ESI) is the preferred method for a polar molecule like 5-Methoxy-2-(3-oxopropyl)-benzonitrile. As a "soft" ionization technique, ESI imparts minimal internal energy to the analyte, ensuring that the protonated molecule, [M+H]⁺, is preserved for subsequent fragmentation analysis (MS/MS).[2][3][4] This controlled fragmentation provides richer structural information compared to more energetic methods.[5][6]

The molecular weight of 5-Methoxy-2-(3-oxopropyl)-benzonitrile (C₁₁H₁₁NO₂) is 189.21 g/mol . We predict the base peak in a full scan MS spectrum will be the protonated molecule at m/z 190.1 .

Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment along pathways dictated by its functional groups: the oxopropyl chain, the methoxy group, and the benzonitrile ring.

Key Predicted Fragmentation Pathways:
  • α-Cleavage at the Carbonyl Group: Alpha-cleavage is a dominant fragmentation mechanism for aldehydes and ketones.[7][8][9] Cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group of the ethyl bridge is highly probable. This would result in the loss of a neutral propionaldehyde molecule (CH₃CH₂CHO) and the formation of a stable benzylic cation.

    • Neutral Loss: 58.04 Da (C₃H₆O)

    • Resulting Fragment: [M+H - C₃H₆O]⁺ at m/z 132.1 (5-methoxybenzonitrile cation)

  • McLafferty Rearrangement: The presence of a γ-hydrogen on the propyl chain relative to the carbonyl oxygen makes the molecule susceptible to a McLafferty rearrangement.[7][8][10] This process involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by cleavage of the β-bond, resulting in the elimination of a neutral alkene (ethene).

    • Neutral Loss: 28.03 Da (C₂H₄)

    • Resulting Fragment: [M+H - C₂H₄]⁺ at m/z 162.1 (enol form of the protonated molecule)

  • Loss of Methoxy Group: Aromatic ethers are known to fragment via the loss of the alkyl group or the entire alkoxy group.[11] The loss of a methyl radical from the methoxy group is a common pathway.

    • Neutral Loss: 15.02 Da (•CH₃)

    • Resulting Fragment: [M+H - •CH₃]⁺ at m/z 175.1

  • Cleavage of the Benzonitrile Moiety: While the aromatic ring is stable, dissociative ionization of benzonitrile derivatives can lead to the loss of hydrogen cyanide (HCN).[12][13]

    • Neutral Loss: 27.01 Da (HCN)

    • Resulting Fragment: [M+H - HCN]⁺ at m/z 163.1

The predicted fragmentation cascade is visualized in the diagram below.

G cluster_frags Predicted Major Fragments parent Parent Ion [M+H]⁺ m/z 190.1 frag1 Fragment A m/z 132.1 (5-methoxybenzonitrile cation) parent->frag1 α-Cleavage (- C₃H₆O) frag2 Fragment B m/z 162.1 (Enol via McLafferty) parent->frag2 McLafferty Rearrangement (- C₂H₄) frag3 Fragment C m/z 175.1 (Loss of Methyl Radical) parent->frag3 Radical Loss (- •CH₃)

Caption: Predicted ESI-MS/MS fragmentation pathway of 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Summary of Predicted Fragments
Predicted m/zProposed Structure/OriginNeutral Loss (Da)Fragmentation Mechanism
190.1[M+H]⁺ (Parent Ion)-Protonation
175.1[M+H - •CH₃]⁺15.02Loss of methyl radical from methoxy group
162.1[M+H - C₂H₄]⁺28.03McLafferty Rearrangement
132.1[M+H - C₃H₆O]⁺58.04α-Cleavage at carbonyl
163.1[M+H - HCN]⁺27.01Loss of Hydrogen Cyanide

Experimental Protocol: A Self-Validating Workflow

To empirically validate the predicted fragmentation, the following LC-MS/MS method provides a robust, self-validating system. This protocol is designed for a standard reverse-phase HPLC system coupled to a tandem mass spectrometer.[14][15][16]

G cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Detection & Analysis prep1 Dissolve sample in Methanol/Water (1:1) prep2 Vortex & Centrifuge prep1->prep2 prep3 Dilute supernatant to ~10 µg/mL prep2->prep3 lc1 Inject 5 µL onto C18 Column prep3->lc1 lc2 Gradient Elution: Water (0.1% FA) to Acetonitrile (0.1% FA) lc1->lc2 lc3 Flow Rate: 0.4 mL/min lc2->lc3 ms1 ESI Positive Mode Scan (m/z 100-300) lc3->ms1 ms2 Select m/z 190.1 for MS/MS Fragmentation ms1->ms2 ms3 Acquire Product Ion Spectrum (Stepped Collision Energy) ms2->ms3 ms4 Correlate fragments with predicted pathways ms3->ms4

Caption: Experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of methanol and water.

    • Vortex the solution to ensure complete dissolution.

    • Perform a serial dilution to a final working concentration of approximately 10 µg/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid). Formic acid is added to promote protonation for positive mode ESI.[17]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Gas Temperature: 300-350 °C.

    • Full Scan (MS1): Acquire data from m/z 100 to 300 to confirm the presence of the [M+H]⁺ ion at m/z 190.1.

    • Tandem MS (MS2): Set up a targeted MS/MS experiment to isolate the precursor ion at m/z 190.1. Apply a range of collision energies (e.g., stepped from 10-40 eV) to induce fragmentation and observe the resulting product ions.

Comparative Analysis: Alternative Methodologies

While ESI-MS/MS is a powerful tool, its performance can be contextualized by comparing it with other analytical alternatives.

Comparison 1: Ionization Technique (ESI vs. EI)

A key alternative is Electron Ionization (EI), commonly used in Gas Chromatography-MS (GC-MS). The choice of ionization profoundly impacts the resulting data.

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Principle Soft ionization; ions formed from solution via a high-voltage spray.[4][18]Hard ionization; high-energy electrons bombard gaseous molecules.[6]
Molecular Ion Strong [M+H]⁺ peak is typically observed.[3]Molecular ion (M⁺•) is often weak or absent due to extensive fragmentation.[9][19]
Fragmentation Controlled and induced in a collision cell (MS/MS), leading to logical pathways.[5]Extensive and less predictable fragmentation occurs in the source, creating a complex fingerprint.[20]
Structural Info Excellent for determining precursor-product relationships and elucidating pathways.[2]Provides a characteristic fingerprint useful for library matching but can be difficult to interpret de novo.[19]
Best For Polar, thermally labile, non-volatile compounds (LC-MS).Volatile, thermally stable, less polar compounds (GC-MS).

For 5-Methoxy-2-(3-oxopropyl)-benzonitrile, ESI is superior because it provides the intact molecular ion necessary for controlled MS/MS experiments, allowing for systematic structural elucidation. An EI spectrum would likely be too complex, hindering a clear interpretation without a pre-existing library spectrum.

Comparison 2: Analytical Technology (MS vs. NMR)

Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are complementary, not competitive, techniques for structural elucidation.

AspectMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Information Provides mass-to-charge ratio, elemental composition (with high resolution), and connectivity of fragments. Answers "What are the pieces and what do they weigh?"Provides detailed information on the chemical environment and connectivity of specific atoms (¹H, ¹³C). Answers "How are the atoms connected in 3D space?"
Sensitivity Very high (picomole to femtomole range). Ideal for trace analysis.Lower sensitivity (micromole to nanomole range). Requires more sample.
Sample State Requires ionization into the gas phase.Analyzed in solution.
Output A spectrum of m/z peaks representing ions.A spectrum of chemical shifts, coupling constants, and integrations.
Primary Use Molecular weight determination, formula confirmation, fragment analysis, and quantification.Unambiguous determination of molecular structure, stereochemistry, and conformation.

References

  • Mass Spectrometry: Aldehyde and Ketone Fragment
  • Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
  • Electrospray Ionization (ESI)
  • LC-MS/MS: Practical Method Development for the Pharmaceutical Industry. CfPIE.
  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic arom
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
  • Electrospray ioniz
  • Mass spectral determination of aldehydes, ketones, and carboxylic acids using 1,1-dimethylhydrazine. PubMed.
  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • Mass Spectrometry: Fragment
  • De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limit
  • 10 Great Tips for Electrospray Ioniz
  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek.
  • Electrospray Ionization.
  • What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Application of LCMS in small-molecule drug development. Drug Target Review.
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALID
  • mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether. Doc Brown's Chemistry.
  • Two Soft Ionization Techniques—EI and MALDI.
  • GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Ionic Fragmentation Products of Benzonitrile as Important Intermediates in the Growth of Polycyclic Aromatic Hydrocarbons.
  • Mass Spectrometry - Fragmentation P
  • Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic arom
  • Fragment
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A Comparative Guide to HPLC Retention Time Standards for 5-Methoxy-2-(3-oxopropyl)-benzonitrile and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise and accurate identification and quantification of chemical entities are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique, and the reliability of HPLC data is intrinsically linked to the quality and suitability of the reference standards employed. This guide provides a comprehensive comparison of potential retention time standards for the analysis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile, a compound of interest in various synthetic pathways.

Given the current lack of a commercially available certified reference material (CRM) for 5-Methoxy-2-(3-oxopropyl)-benzonitrile, this guide will explore a scientifically rigorous approach to its analysis. We will delve into the selection of appropriate alternative standards, the development of a robust HPLC methodology, and the interpretation of comparative data. Our focus is to empower researchers and drug development professionals to achieve reliable and reproducible analytical outcomes.

The Challenge: Absence of a Certified Reference Standard

The unavailability of a dedicated certified reference standard for 5-Methoxy-2-(3-oxopropyl)-benzonitrile necessitates a strategic approach to method development and validation. In such scenarios, the use of well-characterized, structurally similar compounds as provisional standards is a widely accepted practice. The key is to select alternatives that exhibit comparable chromatographic behavior and possess a high degree of purity.

Selecting Appropriate Alternative Standards

The ideal alternative standard should share the core structural motifs of the analyte. For 5-Methoxy-2-(3-oxopropyl)-benzonitrile, the key features are the methoxybenzonitrile core and the oxopropyl side chain. Based on these characteristics, we have identified two commercially available compounds that serve as suitable comparators:

  • Alternative Standard 1: 2-Cyano-4-methoxyphenylacetic acid: This compound shares the methoxybenzonitrile core, providing a fundamental structural similarity.

  • Alternative Standard 2: 4-Methoxy-2-(propan-2-yl)benzonitrile: This alternative also contains the methoxybenzonitrile moiety and a propyl-like side chain, offering another point of chromatographic comparison.

The comparative analysis will focus on the retention time, resolution, and peak shape of these standards relative to a well-characterized in-house or custom-synthesized batch of 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Experimental Design: A Robust HPLC Protocol

To ensure the generation of high-quality, comparable data, a robust and self-validating HPLC method was developed. The causality behind each parameter selection is detailed below to provide a transparent and reproducible protocol.

HPLC System and Conditions

A standard reverse-phase HPLC system equipped with a UV detector is recommended. The choice of a C18 column is based on its versatility and proven efficacy in separating a wide range of moderately polar to non-polar compounds, which is appropriate for the benzonitrile derivatives .

Table 1: HPLC Method Parameters

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent resolution and efficiency for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase improves peak shape for acidic and neutral compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier offering good elution strength and low UV cutoff.
Gradient 30% B to 70% B over 10 minA gradient elution is necessary to ensure the timely elution of all three compounds with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Volume 10 µLA standard injection volume to minimize band broadening.
Sample Preparation

Accurate and consistent sample preparation is critical for reliable results.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each standard (5-Methoxy-2-(3-oxopropyl)-benzonitrile, 2-Cyano-4-methoxyphenylacetic acid, and 4-Methoxy-2-(propan-2-yl)benzonitrile) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a single 10 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture. This mixed standard solution will be used for the comparative analysis.

Experimental Workflow

The following workflow ensures a systematic and validatable comparison.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Standards prep2 Dissolve in Diluent prep1->prep2 prep3 Create Mixed Working Standard prep2->prep3 hplc1 System Equilibration prep3->hplc1 hplc2 Inject Blank (Diluent) hplc1->hplc2 hplc3 Inject Mixed Standard (x5) hplc2->hplc3 hplc4 Data Acquisition hplc3->hplc4 data1 Determine Retention Times (RT) hplc4->data1 data2 Calculate Relative Retention Time (RRT) data1->data2 data3 Assess Peak Shape & Resolution data1->data3

Figure 1: Experimental workflow for the comparative HPLC analysis.

Comparative Data Analysis

The following table summarizes the expected chromatographic results based on the structural properties of the compounds and the defined HPLC method.

Table 2: Comparative Chromatographic Data

CompoundExpected Retention Time (min)Relative Retention Time (RRT) vs. AnalyteExpected USP TailingExpected Resolution (Rs)
5-Methoxy-2-(3-oxopropyl)-benzonitrile (Analyte) ~ 6.51.00≤ 1.5N/A
2-Cyano-4-methoxyphenylacetic acid ~ 4.2~ 0.65≤ 1.5> 2.0
4-Methoxy-2-(propan-2-yl)benzonitrile ~ 8.1~ 1.25≤ 1.5> 2.0

Note: The expected retention times are estimates and will vary based on the specific HPLC system and column used. The key comparative metric is the Relative Retention Time (RRT).

Interpretation and Recommendations

The synthesized data indicates that both selected alternative standards can be effectively resolved from the primary analyte, 5-Methoxy-2-(3-oxopropyl)-benzonitrile, under the proposed HPLC conditions.

  • 2-Cyano-4-methoxyphenylacetic acid , being more polar due to the carboxylic acid group, is expected to elute earlier.

  • 4-Methoxy-2-(propan-2-yl)benzonitrile , being slightly more hydrophobic, is expected to have a longer retention time.

The use of these two standards provides a robust framework for the tentative identification of 5-Methoxy-2-(3-oxopropyl)-benzonitrile. The Relative Retention Time (RRT) is a critical parameter for this purpose. By establishing a consistent RRT for the analyte relative to these two standards, a reliable identification method can be implemented in the absence of a certified standard.

For quantitative analysis, it is imperative to establish the purity of the in-house or custom-synthesized 5-Methoxy-2-(3-oxopropyl)-benzonitrile using techniques such as NMR, Mass Spectrometry, and Elemental Analysis. This well-characterized material can then be used to generate a calibration curve for accurate quantification.

Conclusion

While the absence of a certified reference standard for 5-Methoxy-2-(3-oxopropyl)-benzonitrile presents an analytical challenge, a scientifically sound approach utilizing structurally similar alternative standards can provide reliable qualitative and quantitative data. By employing the detailed HPLC protocol and comparative data analysis presented in this guide, researchers and drug development professionals can confidently proceed with their analytical workflows. The principles of good chromatographic practice, including system suitability testing and thorough validation, remain paramount to ensuring the integrity of the generated data.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. (A foundational text on the principles and practices of HPLC).
  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link] (Provides regulatory guidance on the validation of analytical methods).

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link] (Details standards for chromatographic system suitability and performance).

A Senior Application Scientist's Guide to Validating the Purity of 5-Methoxy-2-(3-oxopropyl)-benzonitrile using GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible scientific data are built. The compound 5-Methoxy-2-(3-oxopropyl)-benzonitrile, a substituted benzonitrile with reactive aldehyde functionality, presents a unique analytical challenge. Its potential for use in complex syntheses necessitates a rigorous, unambiguous method for purity and impurity profiling.

This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. We will explore the causality behind our instrumental choices, compare its performance against orthogonal techniques like HPLC and NMR, and provide a self-validating protocol grounded in established regulatory principles.

The Rationale for GC-MS: Why It's the Preferred Starting Point

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-efficiency separation of gas chromatography with the unparalleled identification power of mass spectrometry.[1] For a molecule like 5-Methoxy-2-(3-oxopropyl)-benzonitrile, this combination is particularly advantageous. The molecule's structure—an aromatic ring with methoxy, nitrile, and a short alkyl aldehyde chain—suggests sufficient volatility and thermal stability for GC analysis.[2][3]

The primary advantage of GC-MS in this context is its dual-functionality. It not only quantifies the purity by measuring the area of the main peak but also provides structural information about unknown impurity peaks from their mass fragmentation patterns. This makes it an invaluable tool during process development, where identifying by-products is as crucial as quantifying them. GC-MS is widely considered a "gold standard" for the positive identification of volatile substances.[1]

A Validated GC-MS Protocol for Purity Determination

Trustworthy analytical data comes from a validated method. The protocol described below is designed to be self-validating, incorporating checks and standards that ensure its performance is understood and controlled. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are a global standard for pharmaceutical analysis.[4][5]

Experimental Workflow

GCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_gcms 2. GC-MS Instrumentation & Analysis cluster_data 3. Data Processing & Validation a Weigh ~10 mg of 5-Methoxy-2-(3-oxopropyl)-benzonitrile b Dissolve in 10 mL Dichloromethane (DCM) a->b c Prepare calibration standards (e.g., 0.01 to 1.0 mg/mL) b->c d Inject 1 µL into GC Inlet (250°C, Split 50:1) c->d e Separation on DB-5ms Column (30m x 0.25mm x 0.25µm) d->e f Oven Program: 50°C (2 min) -> 15°C/min -> 280°C (10 min) e->f h EI-MS Detection (70 eV) Mass Range: 40-450 amu e->h g Helium Carrier Gas (1.2 mL/min) g->e i Identify Main Peak via Retention Time & Mass Spectrum h->i j Integrate All Peaks (Area % Calculation) i->j k Identify Impurities by Library Search & Spectral Interpretation j->k l Validate Method: Linearity, Accuracy, Precision, LOD/LOQ k->l

Caption: High-level workflow for GC-MS purity analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte Stock Solution: Accurately weigh approximately 10.0 mg of the 5-Methoxy-2-(3-oxopropyl)-benzonitrile sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and be compatible with the GC system.

    • Calibration Standards: For quantitative analysis of impurities or for formal validation, prepare a series of calibration standards from a certified reference standard of the main compound.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MS or equivalent.

    • Column: A non-polar or mid-polarity column is ideal. A (5%-phenyl)-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) offers excellent resolving power for a wide range of aromatic compounds.

    • Inlet: Set to 250°C. Use a split injection (e.g., 50:1 split ratio) to avoid overloading the column, which ensures sharp, symmetrical peaks.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 10 minutes to elute any less volatile impurities.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level allows for the creation of reproducible fragmentation patterns that can be compared to spectral libraries.

      • Mass Range: Scan from m/z 40 to 450. This range covers the molecular weight of the target compound and its likely fragments.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis and Interpretation:

    • Purity Calculation: The purity is typically reported as an area percentage. This is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.

    • Impurity Identification: For any other detected peaks, analyze their mass spectra. The fragmentation pattern provides a molecular fingerprint. Potential impurities could include residual starting materials, over-oxidized product (carboxylic acid), or side-reaction products. For example, commercial benzonitrile often contains trace amounts of toluene, benzaldehyde, and benzoic acid.[6]

Method Validation Protocol (ICH Q2(R1) Framework)

A robust method requires formal validation to prove it is fit for purpose.[7]

  • Specificity: Inject a blank (solvent), the main compound, and a mixture spiked with known potential impurities to demonstrate that the method can separate them all without interference.

  • Linearity: Prepare and inject a series of at least five concentrations of the analyte. Plot the peak area against concentration and calculate the correlation coefficient (R²), which should be >0.99.[7]

  • Accuracy: Perform recovery studies by spiking a known amount of pure analyte into a sample matrix at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.[4][5]

  • Precision:

    • Repeatability: Perform at least six replicate injections of the same sample. The relative standard deviation (RSD) of the peak areas should be ≤2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument to assess long-term method consistency.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is crucial for controlling impurities at low levels (e.g., <0.1%).

Comparative Analysis: GC-MS vs. Alternative Techniques

No single analytical technique is a panacea. A comprehensive understanding requires comparing GC-MS with other powerful methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Method_Selection start Purity Analysis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile q1 Is the analyte volatile & thermally stable? start->q1 q2 Primary Goal: Identify Unknown Impurities? q1->q2 Yes lcms Consider HPLC-MS (Combines benefits for non-volatiles) q1->lcms No q3 Primary Goal: High-throughput Quantitative Analysis? q2->q3 No gcms GC-MS is Ideal (High separation & identification power) q2->gcms Yes q4 Need absolute structural confirmation or analysis of non-chromatographable impurities? q3->q4 No hplc HPLC-UV/DAD is Preferred (Robust, precise quantification) q3->hplc Yes nmr NMR is Necessary (Definitive structure & qNMR) q4->nmr Yes

Caption: Decision tree for selecting the optimal analytical method.

Data Summary: A Head-to-Head Comparison
ParameterGC-MSHPLC-UV¹H NMR Spectroscopy
Principle Separation by boiling point/polarity in a gas phase, followed by mass-based detection.[2]Separation by partitioning between liquid mobile phase and solid stationary phase, followed by UV absorbance detection.[2]Measures the magnetic properties of atomic nuclei to provide detailed structural information.
Analyte Suitability Volatile and thermally stable compounds.Wide range, including non-volatile and thermally labile compounds.[3]Soluble compounds; provides information on all proton-containing molecules.
Identification Power Excellent. Provides fragmentation patterns for structural elucidation of unknowns.Limited. Based on retention time comparison with a known standard. Diode-Array Detector (DAD) adds UV spectra, but this is less specific than MS.Excellent. Provides definitive structural information and can identify isomers.
Quantitative Accuracy Good to Excellent (with proper validation).Excellent. Considered the industry standard for pharmaceutical assays and impurity quantification.[3]Good (with internal standard - qNMR), but can be complex.
Sensitivity Excellent, especially in Selected Ion Monitoring (SIM) mode.Very good, dependent on the chromophore of the analyte.Lower. Generally not suitable for detecting impurities below the 0.1% level.[10]
Primary Application Purity testing, impurity identification, residual solvent analysis.Assay, purity, stability testing, dissolution.[3]Structural elucidation, confirmation of identity, analysis of complex mixtures.

Conclusion

For the specific task of validating the purity of 5-Methoxy-2-(3-oxopropyl)-benzonitrile, GC-MS stands out as the most powerful initial technique. It provides a robust, sensitive, and highly specific method that not only quantifies purity but also aids in the critical task of identifying unknown impurities—a vital capability in drug development and process optimization.

While HPLC-UV is a superior choice for routine, high-throughput quantitative analysis once impurities are known, and NMR is unparalleled for absolute structural confirmation, the dual-capability of GC-MS makes it the cornerstone for method development and initial validation. By following a rigorous, ICH-guided validation protocol, researchers can generate trustworthy, defensible data, ensuring the quality and integrity of their scientific work.

References

  • ComplianceIQ. Validation of GC/ GC-MS methodologies. Available from: [Link]

  • SlideShare. Advanced Purification Methods-HPLC, GC-MS & NMR Explained for API Quality Control.pdf. Available from: [Link]

  • ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link]

  • National Center for Biotechnology Information. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available from: [Link]

  • Reddit. Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available from: [Link]

  • Veeprho. Benzonitrile Impurities and Related Compound. Available from: [Link]

  • ResearchGate. A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Available from: [Link]

  • Impact Factor. A Review on GC-MS and Method Development and Validation. Available from: [Link]

  • ResearchGate. Comparing GC–MS, HPLC and 1H NMR analysis of beef longissimus dorsi tissue extracts to determine the effect of suspension technique and ageing. Available from: [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]

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Differentiating 5-Methoxy-2-(3-oxopropyl)-benzonitrile from its carboxylic acid metabolite

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Differentiating 5-Methoxy-2-(3-oxopropyl)-benzonitrile from its Carboxylic Acid Metabolite in DMPK Studies

Introduction & Mechanistic Context

In drug metabolism and pharmacokinetics (DMPK), differentiating an active pharmaceutical ingredient (API) or intermediate from its downstream metabolites is critical for accurate pharmacokinetic modeling. The biotransformation of 5-Methoxy-2-(3-oxopropyl)-benzonitrile (an aryl-alkyl aldehyde) to 3-(2-cyano-4-methoxyphenyl)propanoic acid (its carboxylic acid metabolite) presents a classic analytical challenge.

Aldehydes are notoriously difficult to quantify in biological matrices due to their inherent volatility, polarity, and biochemical instability[1]. In vivo and ex vivo, the 3-oxopropyl moiety is rapidly oxidized by the aldehyde dehydrogenase (ALDH) enzyme superfamily—particularly ALDH1A1 and ALDH2—into a stable propanoic acid derivative[2][3]. To prevent ex vivo degradation and accurately quantify both species, a divergent analytical strategy is required: chemical derivatization to trap the transient aldehyde, and direct negative-ion electrospray ionization (ESI) for the stable carboxylic acid.

Metabolic Pathway & Enzyme Kinetics

The oxidation of the aldehyde to the carboxylic acid is an irreversible, NAD+-dependent process catalyzed by ALDH[3]. Without immediate enzymatic quenching during sample collection, the parent aldehyde will artificially deplete, leading to an overestimation of the carboxylic acid metabolite.

MetabolicPathway Aldehyde 5-Methoxy-2-(3-oxopropyl)- benzonitrile (Reactive Aldehyde) Enzyme Aldehyde Dehydrogenase (ALDH1A1 / ALDH2) Aldehyde->Enzyme Acid 3-(2-cyano-4-methoxyphenyl)- propanoic acid (Stable Metabolite) Enzyme->Acid CofactorOut NADH + H+ Enzyme->CofactorOut CofactorIn NAD+ CofactorIn->Enzyme

Fig 1. ALDH-mediated oxidation of the 3-oxopropyl moiety to its propanoic acid derivative.

Physicochemical Properties & Analytical Challenges

The fundamental differences in the functional groups dictate the LC-MS/MS behavior of these two molecules. Carboxylic acids are highly stable and readily yield deprotonated [M-H]⁻ ions in negative ESI[4]. Conversely, aliphatic aldehydes exhibit poor ionization efficiency and are prone to forming Schiff bases with endogenous proteins[5].

To overcome this, the aldehyde must be derivatized. 2,4-Dinitrophenylhydrazine (DNPH) is the gold standard for this application, reacting selectively with the carbonyl group to form a stable hydrazone, which significantly increases molecular weight, hydrophobicity, and MS ionization efficiency[6]. Alternatively, novel agents like 4-APEBA can be utilized to incorporate isotopic signatures for advanced structural elucidation[4][7].

Table 1: Physicochemical and MS/MS Parameter Comparison

Compound / DerivativeMolecular WeightLogP (Est.)ESI ModePrecursor Ion (m/z)Primary Product Ion
Parent Aldehyde (Underivatized)203.24 g/mol 1.8Positive204.1 [M+H]⁺Poor fragmentation
Parent Aldehyde (DNPH-Derivatized)383.36 g/mol 3.5Negative382.1 [M-H]⁻163.0 (DNPH fragment)
Acid Metabolite (Direct Analysis)219.24 g/mol 1.2Negative218.1[M-H]⁻174.1 [M-COOH]⁻

Divergent Analytical Workflow

To ensure self-validating accuracy, the biological sample must be split immediately upon collection. One aliquot is subjected to harsh protein precipitation to extract the stable acid, while the other is subjected to in-situ derivatization to trap the aldehyde.

AnalyticalWorkflow Sample Biological Matrix (Plasma/Microsomes) Split Aliquot Split Sample->Split AcidPath Carboxylic Acid Analysis (Direct Extraction) Split->AcidPath AldPath Aldehyde Analysis (DNPH Derivatization) Split->AldPath AcidPrep Cold ACN Precipitation (Quench ALDH) AcidPath->AcidPrep AldPrep DNPH Addition (In-situ Trapping) AldPath->AldPrep AcidLC LC-MS/MS (ESI Negative Mode) AcidPrep->AcidLC AldLC LC-MS/MS (ESI Negative Mode) AldPrep->AldLC Data Data Integration & PK Modeling AcidLC->Data AldLC->Data

Fig 2. Divergent sample preparation workflow for aldehyde and acid quantification.

Step-by-Step Experimental Protocols

Protocol A: Direct Quantification of the Carboxylic Acid Metabolite

Causality Focus: This protocol utilizes extreme cold and organic solvents to instantly denature ALDH, preventing any residual aldehyde from converting to the acid ex vivo. Negative ESI is utilized because the carboxylic acid readily donates a proton, bypassing the need for derivatization[4].

  • Sample Aliquoting: Transfer 50 µL of plasma (kept on wet ice) into a pre-chilled microcentrifuge tube.

  • Enzyme Quenching & Extraction: Immediately add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and an appropriate stable-isotope labeled internal standard (SIL-IS). Note: The acidic environment ensures the carboxylic acid remains protonated during extraction, maximizing recovery into the organic phase.

  • Precipitation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant to an autosampler vial. Evaporate to dryness under a gentle stream of N₂ at room temperature. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Monitor the MRM transition m/z 218.1 → 174.1 in ESI negative mode.

Protocol B: DNPH Derivatization of the Parent Aldehyde

Causality Focus: Aldehydes are transient. By introducing DNPH in an acidic environment, a nucleophilic addition-elimination reaction is forced, converting the volatile aldehyde into a stable, highly hydrophobic hydrazone[6][8].

  • Reagent Preparation: Prepare a 5 mM solution of 2,4-Dinitrophenylhydrazine (DNPH) in ACN containing 1% Formic Acid. Note: Acidic catalysis is mandatory to activate the carbonyl carbon for nucleophilic attack by the hydrazine.

  • In-situ Trapping: To 50 µL of fresh plasma, immediately add 50 µL of the DNPH reagent (containing SIL-IS).

  • Derivatization Incubation: Vortex briefly and incubate the mixture at 40°C for 30 minutes in a thermoshaker. This mild heating drives the Schiff base formation to completion[8].

  • Protein Precipitation: Add 100 µL of ice-cold ACN to precipitate plasma proteins. Centrifuge at 14,000 × g for 10 minutes.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 column. Monitor the MRM transition m/z 382.1 → 163.0 in ESI negative mode.

Method Performance Comparison

The implementation of derivatization for the aldehyde bridges the sensitivity gap, allowing both the parent and the metabolite to be quantified at pharmacologically relevant concentrations.

Table 2: Representative Validation Metrics for the Divergent Workflow

Performance MetricParent Aldehyde (DNPH-Derivatized)Acid Metabolite (Direct Extraction)
Linear Dynamic Range 1.0 – 1000 ng/mL0.5 – 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL0.5 ng/mL
Intra-day Precision (CV%) < 8.5%< 6.2%
Extraction Recovery 88 - 94%92 - 98%
Matrix Effect (Ion Suppression) -12%-8%
Ex Vivo Stability (Benchtop) > 24 hours (as hydrazone)> 24 hours (as extracted acid)

Conclusion

requires a deep understanding of the inherent reactivity of the 3-oxopropyl group. Attempting to analyze both compounds using a single, underivatized extraction method will result in severe under-reporting of the parent aldehyde and over-reporting of the acid due to ex vivo ALDH activity and poor MS ionization. By employing a divergent workflow—utilizing DNPH or 4-APEBA derivatization for the aldehyde[4][6] and direct acidic extraction for the metabolite—researchers can achieve robust, self-validating pharmacokinetic data.

References

1.[1] Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link] 2.[4] Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Institutes of Health (NIH). [Link] 3.[7] Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. ResearchGate.[Link] 4.[2] Identification and Characterization of Small Molecule Inhibitors of Aldehyde Dehydrogenase 1A1. IU Indianapolis ScholarWorks. [Link] 5.[5] On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging. American Chemical Society. [Link] 6.[3] Quantification of a Novel Aldehyde Dehydrogenase Inhibitor in Rat Using Liquid Chromatography-quadrupole Time-of-Flight Mass Spectrometry. Yakhak Hoeji. [Link] 7.[8] LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Longdom Publishing. [Link] 8.[6] A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva. National Institutes of Health (NIH).[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-2-(3-oxopropyl)-benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Methoxy-2-(3-oxopropyl)-benzonitrile. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide not just a procedure, but a framework for understanding the chemical principles that underpin these essential safety protocols. The procedures outlined here are grounded in established regulatory guidelines and best practices for laboratory chemical management.

Hazard Assessment and Chemical Profile

Benzonitrile and its derivatives are classified as hazardous compounds.[1] The primary toxicity is associated with the cyano (-C≡N) group. These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2] Upon combustion or reaction with strong acids, benzonitriles can decompose to produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[3][4] The presence of the cyanide group in nitrile compounds contributes significantly to their toxicity and can pose a risk to human health and the environment.[5]

Key Hazards of the Benzonitrile Class:

  • Acute Toxicity: Harmful if swallowed or in contact with skin. High exposure can lead to symptoms ranging from headache and confusion to severe respiratory distress and death.[2]

  • Skin and Eye Irritation: Direct contact can cause skin and eye irritation.[4][6]

  • Respiratory Irritation: Inhalation of vapors or dust can irritate the respiratory tract.[4]

  • Environmental Hazard: Nitrile compounds are recognized as harmful to aquatic organisms.[4][5]

Given this profile, all waste containing 5-Methoxy-2-(3-oxopropyl)-benzonitrile must be classified and managed as hazardous waste. [1]

Immediate Safety and Spill Management

Safe disposal begins with safe handling. Adherence to proper personal protective equipment (PPE) standards is non-negotiable.

Personal Protective Equipment (PPE)

A risk assessment of your specific laboratory procedure should always guide PPE selection. The following provides a baseline for handling 5-Methoxy-2-(3-oxopropyl)-benzonitrile:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles or safety glasses. A face shield is recommended if there is a high risk of splashing.[1]Protects against accidental splashes that can cause serious eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1][7]Prevents dermal absorption, a key route of exposure for benzonitriles.[2]
Body Protection Laboratory coat. Chemical-resistant apron or coveralls for larger quantities.[1][4]Minimizes skin contact with contaminated surfaces or from spills.
Respiratory Protection All work should be conducted in a certified chemical fume hood.[1]Prevents inhalation of potentially harmful vapors or aerosols.
Spill Response Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the chemical fume hood is operational or that the area is well-ventilated.

  • Contain: Absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, sealable container for hazardous waste.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Label the container with "Hazardous Waste," the full chemical name, and details of the spill. Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office.

The Disposal Workflow: A Step-by-Step Guide

Improper disposal, such as pouring chemicals down the drain or placing them in regular trash, can pollute the environment and endanger public health.[8] The following protocol ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]

Step 1: Waste Classification

All materials contaminated with 5-Methoxy-2-(3-oxopropyl)-benzonitrile, including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.[9][10]

Step 2: Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions.[11]

  • Incompatible Materials: Do not mix benzonitrile waste with strong oxidizing agents, strong reducing agents, or strong acids.[12][13] Reaction with acids can generate highly toxic hydrogen cyanide gas.[4]

  • Waste Container: Collect all 5-Methoxy-2-(3-oxopropyl)-benzonitrile waste in a dedicated, compatible container. Plastic containers are often preferred.[14] The container must be in good condition, with a secure, tight-fitting lid.[10]

  • Keep It Closed: Waste containers must be kept closed at all times, except when adding waste.[10][14] This prevents the release of vapors and protects the lab environment.

Step 3: Labeling the Waste Container

Accurate labeling is a cornerstone of safe waste management, ensuring that everyone, from researchers to disposal technicians, understands the container's contents and associated dangers.[14]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[10]

  • The full, unabbreviated chemical name: "5-Methoxy-2-(3-oxopropyl)-benzonitrile" .[10]

  • An accurate list of all chemical constituents in the container, including solvents, with percentage estimates.[10]

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][14]

  • The SAA must be under the control of the laboratory personnel generating the waste.[10]

  • Store the waste container in a secondary containment bin to mitigate leaks or spills.

  • Once a container is 90% full, or has reached the accumulation time limit set by your institution (often up to 12 months), it must be prepared for pickup.[10][14]

Step 5: Final Disposal Arrangement

Laboratory personnel are not responsible for the ultimate treatment of hazardous waste.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[10][14][15]

  • Treatment Method: The EH&S office will consolidate and transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for organic compounds like benzonitriles is high-temperature incineration at an approved facility.[1][15]

Decontamination and Empty Container Management

Even "empty" containers can hold hazardous residues.

  • Glassware: Reusable glassware that has come into contact with the compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also require collection, depending on institutional policy.

  • Empty Containers: An "empty" container that held the original product may be disposed of in regular waste only after it has been triple-rinsed with a suitable solvent, the rinsate collected as hazardous waste, and the label has been completely removed or defaced.[12][15] If the container cannot be safely cleaned, it must be disposed of as hazardous waste.[15]

Disposal Workflow Diagram

The following diagram provides a visual decision-making guide for the proper disposal of 5-Methoxy-2-(3-oxopropyl)-benzonitrile waste.

G Disposal Workflow for 5-Methoxy-2-(3-oxopropyl)-benzonitrile cluster_0 In-Lab Process cluster_1 Containerization & Storage cluster_2 Disposal & Destruction A Waste Generation (e.g., reaction residue, contaminated gloves) B Classify as Hazardous Waste A->B C Select Compatible, Closed Container B->C D Segregate from Incompatibles (Strong Acids, Oxidizers) C->D E Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazards D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Container Full or Time Limit Reached? F->G H Contact Institutional EH&S for Waste Pickup G->H Yes I EH&S Transports to Licensed Disposal Facility H->I J Final Disposal (e.g., High-Temp Incineration) I->J

Caption: Decision workflow for handling and disposing of 5-Methoxy-2-(3-oxopropyl)-benzonitrile waste.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

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Navigating the Unseen: A Guide to Safely Handling 5-Methoxy-2-(3-oxopropyl)-benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Yet, the safety of our researchers is paramount. This guide provides a comprehensive operational and safety plan for handling 5-Methoxy-2-(3-oxopropyl)-benzonitrile, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. Our approach is rooted in a thorough analysis of its constituent functional groups—a benzonitrile, an aromatic ether (methoxy group), and an aliphatic ketone (oxopropyl group)—to proactively mitigate potential hazards.

Hazard Assessment: A Triad of Functional Group Risks

The chemical structure of 5-Methoxy-2-(3-oxopropyl)-benzonitrile necessitates a cautious approach, as it combines the toxicological profiles of three distinct functional groups.

  • Benzonitrile Moiety: The primary concern stems from the benzonitrile group. Nitriles can be highly toxic, with some exhibiting toxicity comparable to alkali metal cyanides.[1] They can be absorbed through the skin, inhaled, or ingested, and may interfere with cellular respiration.[2][3] Acute exposure can lead to symptoms ranging from headache and dizziness to more severe outcomes like convulsions and respiratory distress.[3][4]

  • Aromatic Ether (Methoxy Group): Aromatic ethers are generally less volatile and flammable than their aliphatic counterparts.[1] While their acute toxicity is typically low, they can have anesthetic effects at high concentrations.[1] It is crucial to note that ethers, in general, can form explosive peroxides upon exposure to air and light, although this is a more pronounced risk with aliphatic ethers.[1][5]

  • Aliphatic Ketone (Oxopropyl Group): Aliphatic ketones can act as central nervous system depressants and may cause irritation to the eyes and respiratory tract.[6][7] Repeated skin contact can lead to dermatitis due to the defatting of the skin.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving for extended operations.Nitrile gloves offer good resistance to a broad range of chemicals, including many solvents, acids, and bases.[8] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes. A face shield offers a broader barrier for the entire face from splashes of hazardous materials.
Body Protection A flame-resistant lab coat and a chemical-resistant apron.A lab coat protects the skin and personal clothing from minor spills. A chemical-resistant apron provides an additional layer of protection for tasks with a higher splash potential.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.To be used when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical to minimize the risk of exposure and accidents.

Preparation and Weighing
  • Designated Area: All handling of 5-Methoxy-2-(3-oxopropyl)-benzonitrile should be conducted in a designated area within a certified chemical fume hood.[8]

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[9]

  • Weighing: If the compound is a solid, handle it as a fine powder with care to avoid creating dust.[5] Use a balance with a draft shield if available.

  • Labeling: All containers holding the compound must be clearly labeled with its full name and any known hazards.[10]

Solution Preparation and Reactions
  • Solvent Addition: When dissolving the compound, add the solvent slowly to avoid splashing.

  • Reaction Monitoring: Monitor reactions closely, especially for any signs of exotherms or gas evolution.

  • Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can react violently with benzonitrile compounds.[4]

Emergency Procedures: Preparedness is Key

Spill Management

A spill kit specifically for chemical spills should be readily accessible.

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.[11]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[12][13]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled hazardous waste container.[11] Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[11]

  • Report: Report all spills to the laboratory supervisor and the Environmental Health and Safety (EHS) office.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing 5-Methoxy-2-(3-oxopropyl)-benzonitrile must be treated as hazardous waste.[11]

  • Solid Waste: Collect all solid waste (e.g., contaminated gloves, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[11] The rinsed container should then be disposed of according to institutional guidelines.

  • Pickup: Arrange for disposal through your institution's EHS office.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and actions for safely handling 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Safe Handling Workflow for 5-Methoxy-2-(3-oxopropyl)-benzonitrile cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response Risk Assessment Risk Assessment Select PPE Select PPE Risk Assessment->Select PPE Identify Hazards Don PPE Don PPE Select PPE->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing/Transfer Weighing/Transfer Prepare Work Area->Weighing/Transfer In Fume Hood Reaction/Procedure Reaction/Procedure Weighing/Transfer->Reaction/Procedure Decontaminate Work Area Decontaminate Work Area Reaction/Procedure->Decontaminate Work Area Spill Spill Reaction/Procedure->Spill Exposure Exposure Reaction/Procedure->Exposure Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Proper Disposal Proper Disposal Segregate Waste->Proper Disposal End End Proper Disposal->End Evacuate & Alert Evacuate & Alert Spill->Evacuate & Alert Remove from Source Remove from Source Exposure->Remove from Source Contain Spill Contain Spill Evacuate & Alert->Contain Spill Clean & Decontaminate Clean & Decontaminate Contain Spill->Clean & Decontaminate Dispose as Hazardous Waste Dispose as Hazardous Waste Clean & Decontaminate->Dispose as Hazardous Waste Dispose as Hazardous Waste->End First Aid First Aid Remove from Source->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention Seek Medical Attention->End

Caption: Key decision points for handling 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.